hexaaquacopper(II)
Description
Structure
2D Structure
Properties
Molecular Formula |
CuH18O6+8 |
|---|---|
Molecular Weight |
177.69 g/mol |
IUPAC Name |
copper;hexaoxidanium |
InChI |
InChI=1S/Cu.6H2O/h;6*1H2/q+2;;;;;;/p+6 |
InChI Key |
OPKPZQYYDPCYCC-UHFFFAOYSA-T |
Canonical SMILES |
[OH3+].[OH3+].[OH3+].[OH3+].[OH3+].[OH3+].[Cu+2] |
Origin of Product |
United States |
Structural Elucidation and Geometrical Distortions in Hexaaquacopper Ii Complexes
Theoretical Frameworks for [Cu(H₂O)₆]²⁺ Structure and Electronic Configuration
The unique electronic structure of the copper(II) ion in an octahedral field necessitates theoretical models that can account for the observed molecular distortions.
Jahn-Teller Effect: Manifestations, Magnitude, and Origins of Distortion in d⁹ Systems
This degeneracy is the driving force for the Jahn-Teller distortion. The complex distorts to lift this degeneracy and achieve a more stable, lower-energy state. libretexts.orgdalalinstitute.com This distortion is most commonly observed as a tetragonal elongation, where two axial copper-oxygen bonds lengthen, and the four equatorial bonds shorten. libretexts.orgwikipedia.org This is often referred to as a [4+2] coordination. rruff.info The elongation along the z-axis lowers the energy of the d(z²) orbital and increases the energy of the d(x²-y²) orbital, removing the degeneracy. libretexts.org While elongation is more common, tetragonal compression can also occur. wikipedia.org The Jahn-Teller effect is particularly pronounced in d⁹ systems because the eₖ orbitals point directly at the ligands, resulting in a significant energetic stabilization upon distortion. wikipedia.org
The magnitude of the distortion in hexaaquacopper(II) complexes is significant. In many crystalline structures, the axial Cu-O distances are around 2.38 Å (238 pm), while the equatorial Cu-O distances are approximately 1.95 Å (195 pm). libretexts.orgwikipedia.org
Crystal Field Theory and Ligand Field Stabilization Energy Analysis
Crystal Field Theory (CFT) provides a model to understand the splitting of d-orbitals in the presence of a ligand field. uni-siegen.debyjus.com In an octahedral complex like [Cu(H₂O)₆]²⁺, the five d-orbitals split into two energy levels: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eₖ set (d(z²), d(x²-y²)). uni-siegen.debyjus.com The energy difference between these sets is denoted as Δo or 10Dq. byjus.comuri.edu
Ligand Field Stabilization Energy (LFSE) quantifies the net energy decrease resulting from the placement of d-electrons in the split orbitals compared to a spherical field. uni-siegen.delibretexts.orglibretexts.org For a d⁹ configuration in an octahedral field, the electronic arrangement is t₂g⁶eₖ³. The LFSE is calculated as:
LFSE = (6 × -0.4Δo) + (3 × 0.6Δo) = -2.4Δo + 1.8Δo = -0.6Δo uri.eduyoutube.com
This can also be expressed in terms of Dq, where each t₂g electron contributes -4Dq and each eₖ electron contributes +6Dq. uri.edu For a d⁹ system, the LFSE is 6Dq. uri.edu The Jahn-Teller distortion further stabilizes the complex by splitting the eₖ level. The elongation distortion lowers the energy of the d(z²) orbital and raises the energy of the d(x²-y²) orbital. With two electrons in the stabilized d(z²) orbital and one in the destabilized d(x²-y²) orbital, there is a net gain in stabilization energy. researchgate.net
Quantum Chemical Topology and Advanced Electronic Structure Insights for Copper(II)-Water Interactions
Quantum chemical topology methods, such as the Quantum Theory of Atoms in Molecules (QTAIM), provide deeper insights into the nature of chemical bonds and non-covalent interactions within the [Cu(H₂O)₆]²⁺ complex. mdpi.comnih.gov QTAIM analysis characterizes the electron density distribution to define atomic interactions. nih.gov For instance, the analysis of the electron density at the bond critical point (BCP) between the copper and oxygen atoms can reveal the nature and strength of the Cu-O bond. nih.gov
Experimental Determination of Hexaaquacopper(II) Coordination Geometry
The theoretical predictions regarding the distorted structure of the hexaaquacopper(II) ion are overwhelmingly supported by experimental evidence, primarily from X-ray diffraction studies.
X-ray Diffraction and Crystallographic Analysis of Solid-State Hexaaquacopper(II) Structures
X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystal. Numerous crystallographic studies of various hexaaquacopper(II) salts have been conducted, consistently revealing a distorted octahedral geometry around the copper(II) ion. utas.edu.auiucr.orgslu.seuq.edu.auresearchgate.netresearchgate.netnih.gov The specific geometry and bond lengths can be influenced by factors such as the counter-ion and crystal packing forces. uq.edu.auacs.org
For example, the crystal structure of dicaesium hexaaquacopper(II) bis[sulfate(VI)], Cs₂Cu(H₂O)₆₂, has been redetermined with high precision, confirming the distorted octahedral environment. iucr.org Similarly, studies on ammonium (B1175870) hexaaquacopper(II) sulfate (B86663), (NH₄)₂Cu(H₂O)₆₂, have shown how temperature and isotopic substitution (deuteration) can affect the nature and orientation of the Jahn-Teller distortion. utas.edu.auuq.edu.auresearchgate.net
The most common distortion observed in hexaaquacopper(II) complexes is the tetragonally elongated octahedron, described as a [4+2] coordination. rruff.infoutas.edu.au This consists of four shorter equatorial Cu-O bonds and two longer axial Cu-O bonds. libretexts.orgwikipedia.org
However, other coordination geometries have also been identified. In some cases, an orthorhombically distorted geometry is observed, which can be described as a [2+2+2] coordination, where all three pairs of trans Cu-O bonds have different lengths. utas.edu.auresearchgate.net For instance, in a study of ammonium hexaaquacopper(II) sulfate, the [Cu(H₂O)₆]²⁺ complex exhibited an orthorhombically distorted, tetragonally elongated octahedral coordination with Cu-O bond distances of 2.281(1) Å, 2.007(1) Å, and 1.975(1) Å at 15 K. utas.edu.au The specific coordination geometry adopted can be influenced by the surrounding crystal lattice and hydrogen bonding network. acs.orgresearchgate.net
Extended X-ray Absorption Fine Structure (EXAFS) studies on aqueous solutions and various solid salts of hexaaquacopper(II) have also provided valuable data on the coordination environment. slu.seacs.orgnih.gov These studies often suggest a model with four equatorial Cu-O distances around 1.96 Å and two distinct axial Cu-O distances, for example, around 2.15 Å and 2.32 Å, further supporting the concept of a non-centrosymmetric, distorted octahedral geometry even in solution. acs.orgnih.gov
Table of Experimentally Determined Cu-O Bond Lengths in Hexaaquacopper(II) Complexes
| Compound | Technique | Temperature (K) | Equatorial Cu-O (Å) | Axial Cu-O (Å) | Reference |
| General Crystal Structures | X-ray Diffraction | N/A | ~1.95 | ~2.38 | libretexts.orgwikipedia.org |
| Cu(H₂O)₆₂ | EXAFS | N/A | 1.963(6) | 2.18(1), 2.34(1) | acs.org |
| [Cu(H₂O)₆]SiF₆ | EXAFS | N/A | 1.963(6) | 2.21(2), 2.32(3) | acs.org |
| (NH₄)₂Cu(H₂O)₆₂ | Neutron Diffraction | 15 | 1.975(1), 2.007(1) | 2.281(1) | utas.edu.au |
| (NH₄)₂Cu(H₂O)₆₂ | X-ray Diffraction | 123 | 1.970(1), 2.012(1) | 2.278(2) | researchgate.net |
| (NH₄)₂Cu(H₂O)₆₂ | X-ray Diffraction | 298 | 1.961(5), 2.095(5) | 2.219(5) | researchgate.net |
Evidence for Dynamic Five-fold and Fluctuating Coordination Environments in Solution and Solid State
While the Jahn-Teller distorted octahedron is a common representation, significant evidence suggests that the coordination environment of the hexaaquacopper(II) ion is not static. In both solution and the solid state, the complex can exhibit dynamic behavior, fluctuating between different coordination geometries.
There is substantial evidence supporting the existence of a five-coordinate species, [Cu(H₂O)₅]²⁺, in aqueous solutions. acs.org This was proposed following neutron diffraction experiments and ab initio molecular dynamics simulations, which suggested the predominance of a square-pyramidal geometry. acs.org This five-coordinate complex is believed to be in a dynamic equilibrium with the six-coordinate species. acs.orgnih.gov The preference for five-fold coordination is attributed to the Jahn-Teller destabilization of the octahedral complex. researchgate.net
In the solid state, some crystal structures of hexaaquacopper(II) salts show apparently regular octahedral geometry. capes.gov.brrsc.org However, this is often interpreted as a dynamic Jahn-Teller effect, where the direction of the elongated axis is rapidly reorienting between the three possible axes, resulting in a time-averaged structure that appears octahedral. researchgate.net In other cases, the solid-state structure clearly shows a distorted geometry. libretexts.org For instance, in many crystalline salts, the [Cu(H₂O)₆]²⁺ ion exhibits two distinct axial and equatorial Cu-O bond lengths. wikipedia.org
The dynamic nature of the coordination environment can also involve interconversion between different five-coordinate geometries, such as the square pyramidal and trigonal bipyramidal forms. rsc.orgosti.govnih.gov These transformations are often temperature-dependent and can be observed through techniques like variable-temperature EPR spectroscopy. rsc.orgnih.gov
Influence of Counterions and Extended Hydrogen Bonding Networks on Solid-State Coordination Geometry
The specific geometry adopted by the hexaaquacopper(II) ion in the solid state is significantly influenced by the nature of the counterion and the resulting extended hydrogen-bonding network within the crystal lattice. nih.govmdpi.comgla.ac.ukresearchgate.net
The counterion can affect the coordination geometry in several ways. In some cases, the counterion may directly coordinate to the copper ion, leading to a mixed-ligand complex with a different geometry. mdpi.comrsc.org Even when the counterion is not directly bonded, its size, shape, and charge can influence the packing of the [Cu(H₂O)₆]²⁺ cations and the formation of hydrogen bonds. gla.ac.ukunimib.it
An extensive network of hydrogen bonds between the coordinated water molecules and the counterions is a common feature in the crystal structures of hexaaquacopper(II) salts. nih.govunimib.itnih.gov This network can play a crucial role in stabilizing a particular coordination geometry and can even limit the extent of the Jahn-Teller distortion observed. researchgate.net For example, in the crystal structure of hexaaquacopper(II) dinitrate, the Cu-O bond lengths are relatively similar, and the expected strong Jahn-Teller distortion is only weakly observed. This is attributed to the extensive hydrogen-bonding network between the coordinated water molecules and the nitrate (B79036) anions. researchgate.net
The table below summarizes the influence of different counterions on the solid-state geometry of the hexaaquacopper(II) complex.
| Counterion | Observed Geometry / Key Feature | Reference(s) |
| Tetrafluoroborate (BF₄⁻) | Discrete [Cu(H₂O)₆]²⁺ cations with extensive hydrogen bonding to BF₄⁻ anions and co-crystallized pyrazine (B50134) 1,4-dioxide. | nih.gov |
| Nitrate (NO₃⁻) | Approximately octahedral geometry with a weakly observed Jahn-Teller effect, attributed to an extensive hydrogen-bonding network. | researchgate.net |
| Chloride (Cl⁻) | Slightly distorted octahedral coordination environment with a three-dimensional network formed by O-H···O, O-H···N, and O-H···Cl hydrogen bonds. | nih.gov |
| Bromate (B103136) (BrO₃⁻) | Virtually regular octahedral geometry, suggestive of a dynamic Jahn-Teller effect. | nih.gov |
| Perchlorate (B79767) (ClO₄⁻) | Jahn-Teller distorted octahedral geometry. | acs.org |
| Sulfate (SO₄²⁻) | Jahn-Teller distorted octahedral Cu(D₂O)₆²⁺ ion. | capes.gov.br |
X-ray Absorption Spectroscopy (EXAFS, XANES) for Local Coordination Structure in Solution and Solid Phases
X-ray Absorption Spectroscopy (XAS), which includes both Extended X-ray Absorption Fine Structure (EXAFS) and X-ray Absorption Near-Edge Structure (XANES), is a powerful tool for probing the local coordination environment of the copper(II) ion in both solution and solid phases. rsc.orgresearchgate.netjetir.org
EXAFS provides information about the number, type, and distance of neighboring atoms to the absorbing atom (in this case, copper). jetir.org Numerous EXAFS studies on aqueous solutions of copper(II) salts have been conducted to determine the structure of the hydrated ion. nih.govcapes.gov.br Many of these studies support a model of a Jahn-Teller distorted octahedron with four shorter equatorial Cu-O bonds and two longer axial Cu-O bonds. nih.govcapes.gov.brrsc.org For example, combined EXAFS and large-angle X-ray scattering (LAXS) data for aqueous copper(II) solutions are consistent with a Jahn-Teller elongated octahedral configuration with Cu–Oeq distances of approximately 1.95(1) Å and Cu–Oax distances of 2.29(3) Å. capes.gov.brrsc.org
However, some studies have provided evidence for a five-coordinate species. acs.orgcapes.gov.br A quantitative analysis combining XANES and EXAFS data has suggested an average five-fold coordination for the Cu²⁺ aqua complex. capes.gov.br More recent high-quality EXAFS data have been best fitted with a non-centrosymmetric model having four equatorial Cu-O distances at 1.96(2) Å and two different axial Cu-O distances of approximately 2.15 Å and 2.32 Å. nih.govslu.se This non-centrosymmetric geometry is also supported by other spectroscopic techniques. acs.org
XANES, the region closer to the absorption edge, is sensitive to the oxidation state and coordination geometry of the absorbing atom. jetir.orgresearchgate.netresearchgate.net Changes in the XANES spectra of copper(II) perchlorate solutions with concentration have been attributed to the outer-sphere coordination of the perchlorate ion. researchgate.net
EXAFS has also been used to study the local structure of [Cu(H₂O)₆]²⁺ in solid compounds where crystallography suggested a regular octahedral geometry. capes.gov.brrsc.org These studies revealed that the local structure is indeed consistent with a Jahn-Teller distorted octahedron, indicating that the crystallographic result is due to orientational disorder of the elongated complexes. capes.gov.brrsc.org
The following table presents typical Cu-O bond distances for the hexaaquacopper(II) ion determined by EXAFS in different environments.
| Sample | Coordination Model | Equatorial Cu-O Distance (Å) | Axial Cu-O Distance(s) (Å) | Reference(s) |
| Aqueous Solution | Jahn-Teller Distorted Octahedron | 1.95(1) | 2.29(3) | capes.gov.brrsc.org |
| Aqueous Solution | Non-centrosymmetric | 1.956(3) | 2.14(2) and 2.32(2) | nih.gov |
| Cu(H₂O)₆₂ (solid) | Jahn-Teller Distorted Octahedron | 1.96(1) | 2.32(2) | capes.gov.br |
| [Cu(H₂O)₆]SiF₆ (solid) | Jahn-Teller Distorted Octahedron | 1.95(1) | 2.27(3) | capes.gov.br |
Neutron Diffraction Studies for Hydration Shell Structure Elucidation
Neutron diffraction, often in combination with isotopic substitution, is a key technique for determining the detailed structure of the hydration shell around ions in solution. rsc.org For the copper(II) aqua ion, neutron diffraction studies have been instrumental in challenging the long-held view of a static, six-coordinate octahedral structure in aqueous solution.
A landmark study combining neutron diffraction with ⁶³Cu/⁶⁵Cu isotopic substitution and first-principles molecular dynamics simulations provided strong evidence for a predominantly five-coordinate [Cu(H₂O)₅]²⁺ complex in solution. acs.org This finding was controversial as it departed from the generally accepted Jahn-Teller distorted octahedral model. rsc.org
Further neutron diffraction experiments using H/D isotopic substitution have also been employed to probe the structure of the solvent network and the hydration shell of the Cu²⁺ ion. rsc.org These studies, often combined with other techniques like X-ray scattering and EXAFS, aim to build comprehensive atomistic models of the copper(II) solution. rsc.orgresearchgate.net
In one study using isomorphic substitution (Ni²⁺ for Cu²⁺), neutron diffraction data for a copper perchlorate solution yielded copper-oxygen and copper-deuterium distances of 1.97 Å and 2.60 Å, respectively, and suggested an angle of tilt of 39±10° between the copper-oxygen axis and the plane of the water molecule. rsc.org The study found no evidence for two distinct water sites around the copper ion. rsc.org
Electron Paramagnetic Resonance (EPR) Spectroscopy for Anisotropic g-Tensor and Hyperfine Interaction Analysis
Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique for studying paramagnetic species like the copper(II) ion. nih.govresearchgate.net It provides detailed information about the electronic structure and the local coordination environment through the analysis of the g-tensor and hyperfine interactions. nih.govuni-bayreuth.decardiff.ac.uk
The d⁹ configuration of Cu(II) results in an unpaired electron (S=1/2) that interacts with an external magnetic field. The g-tensor describes the anisotropy of this interaction and is highly sensitive to the geometry of the complex. mdpi.com For a tetragonally elongated octahedral or square pyramidal geometry, as is common for [Cu(H₂O)₆]²⁺, the g-tensor is axial with g∥ > g⊥ > 2.0023. nih.govethz.ch A rhombic g-tensor (gₓ ≠ gᵧ ≠ g₂) indicates a lower symmetry environment. nih.gov
The interaction of the unpaired electron with the nuclear spin of copper (I=3/2 for both ⁶³Cu and ⁶⁵Cu isotopes) gives rise to hyperfine splitting of the EPR signal. cardiff.ac.uk The anisotropy of the hyperfine coupling constant (A-tensor) also provides structural information. ethz.ch In an axial environment, the hyperfine coupling is characterized by A∥ and A⊥. ethz.ch
EPR studies of [Cu(H₂O)₆]²⁺ in various media have confirmed the Jahn-Teller distorted nature of the complex. capes.gov.bracs.org The temperature dependence of the g-values can reveal dynamic processes, such as the interconversion between different distorted geometries. capes.gov.br For example, in deuterated ammonium copper(II) sulfate hexahydrate, the g-values derived from EPR spectra show a progressive convergence as the temperature is raised, mirroring the structural changes observed by X-ray diffraction. capes.gov.br
The following table shows typical EPR parameters for a hexaaquacopper(II) complex.
| System | g∥ | g⊥ | A∥ (Gauss) | A⊥ (Gauss) | Reference |
| Simulated Cu-hexaquo complex | > g⊥ | < g∥ | > A⊥ | < A∥ | ethz.ch |
Note: Specific values can vary depending on the host matrix and temperature.
Structural Dynamics and Isomerism in Hexaaquacopper(II)
The hexaaquacopper(II) complex is not a rigid entity but exhibits significant structural dynamics, particularly in solution. This dynamism includes the rapid exchange of water ligands with the bulk solvent and, more uniquely, transformations between different coordination geometries.
Solvation Shell Dynamics and Configurational Transformations (e.g., Square Pyramidal to Trigonal Bipyramidal Interconversions)
As previously discussed, there is compelling evidence that the coordination environment of the copper(II) aqua ion is not limited to a single, static six-coordinate structure. Molecular dynamics simulations and experimental data point to a fluctuating coordination shell. acs.orgresearchgate.net
A key aspect of this dynamic behavior is the interconversion between five-coordinate geometries, specifically the square pyramidal (SP) and trigonal bipyramidal (TBP) configurations. rsc.orgosti.govnih.gov First-principles molecular dynamics simulations have shown that the solvated [Cu(H₂O)₅]²⁺ complex undergoes frequent transformations between these two configurations. researchgate.netresearchgate.net This rapid interconversion is a manifestation of the shallow potential energy surface connecting these geometries. researchgate.net
This dynamic process is not limited to the five-coordinate species. Some studies propose dynamic equilibria involving four-, five-, and six-coordinated aqua complexes. nih.govacs.org The energy barrier between different configurations, such as a centrosymmetric Jahn-Teller distorted [Cu(H₂O)₆]²⁺ and a non-centrosymmetric species, can be small, allowing for thermal equilibrium between them. nih.govacs.org
Temperature-dependent studies, particularly using EPR spectroscopy, have provided experimental evidence for these transformations. rsc.orgnih.gov For some copper complexes, a temperature-dependent interconversion between trigonal bipyramidal and square pyramidal geometries is observed, highlighting the fluxional nature of the copper(II) coordination sphere. rsc.orgosti.govnih.gov
Temperature Dependence of Solvation Structures and Coordination Number
The solvation structure of the hexaaquacopper(II) ion, [Cu(H₂O)₆]²⁺, is subject to significant changes with temperature, primarily due to the dynamic nature of the Jahn-Teller distortion. This distortion, which arises from the d⁹ electronic configuration of Cu(II), leads to an elongated octahedral geometry at standard conditions, with distinct equatorial and axial water ligands. libretexts.org
Studies on crystalline solids containing the [Cu(H₂O)₆]²⁺ cation, such as in deuterated ammonium copper(II) sulfate hexahydrate, have provided detailed insights into the effect of temperature. As the temperature is increased, the bond lengths of the Jahn-Teller distorted octahedron change. Specifically, the intermediate and longest Cu-O bond lengths tend to converge. acs.org This indicates that thermal energy can induce a more dynamic state, averaging the positions of the ligands and reducing the static distortion observed at lower temperatures. acs.org For example, in one study, the g-values derived from the EPR spectrum, which are sensitive to the electronic environment of the copper ion, showed a marked temperature dependence that mirrored the structural changes. acs.org
The coordination number of the copper(II) ion in solution can also be influenced by temperature. While a six-coordinate, distorted octahedral geometry is common, five-coordinate species are also known to exist. researchgate.netresearchgate.net The equilibrium between different coordination numbers and structures is temperature-dependent. Research on copper(II) ions solvated by ammonia (B1221849), a system analogous to the aqua complex, shows that coordination numbers of 4, 5, and 6 are possible and that their distribution is strongly influenced by temperature. rsc.org At higher temperatures, lower coordination numbers can become more prevalent as the increased kinetic energy facilitates the dissociation of ligands. The transformation between square pyramidal (five-coordinate) and trigonal bipyramidal (five-coordinate) structures can occur rapidly. researchgate.net
The table below summarizes the typical bond lengths observed in Jahn-Teller distorted hexaaquacopper(II) complexes.
Table 1: Typical Cu-O Bond Distances in Jahn-Teller Distorted Hexaaquacopper(II) Complexes
| Bond Type | Typical Bond Length (Å) | Source |
|---|---|---|
| Equatorial (Cu-Oeq) | ~1.95 - 1.97 | libretexts.orgnih.gov |
| Axial (Cu-Oax) | ~2.27 - 2.38 | libretexts.orgresearchgate.net |
It is important to note that in some crystal structures, such as hexaaquacopper(II) bromate and hexaaquacopper(II) hexafluorosilicate, regular octahedral geometry was initially reported. capes.gov.br However, subsequent studies using techniques like Extended X-ray Absorption Fine Structure (EXAFS), which are not dependent on lattice effects, confirmed that the local structure around the copper(II) ion is indeed consistent with a Jahn-Teller induced elongation in these cases as well. capes.gov.br
Solvent Exchange Mechanisms and Lability of Aqua Ligands
The aqua ligands in the [Cu(H₂O)₆]²⁺ complex are relatively labile, meaning they can be readily replaced by other ligands. This process, known as a ligand exchange or substitution reaction, is a fundamental aspect of the solution chemistry of copper(II). savemyexams.com The reactions are typically reversible equilibria, and the position of the equilibrium can be shifted by changing the concentration of the incoming ligand. libretexts.orgshout.education
The substitution of water ligands does not always proceed to completion. For instance, when ammonia solution is added to a solution of hexaaquacopper(II) ions, only four of the six water molecules are typically replaced, resulting in the formation of the tetraamminediaquacopper(II) ion, [Cu(NH₃)₄(H₂O)₂]²⁺. libretexts.orgdocbrown.info This reaction is characterized by a distinct color change from the pale blue of the aqua complex to the deep, intense blue of the ammine complex. libretexts.org
The reaction with ammonia proceeds in a stepwise manner. Initially, with a small amount of ammonia, it acts as a base, deprotonating two of the coordinated water molecules to form a pale blue precipitate of copper(II) hydroxide (B78521), [Cu(H₂O)₄(OH)₂]. shout.educationknockhardy.org.uk This precipitate dissolves in excess ammonia as the ligand exchange reaction occurs to form the soluble deep blue complex. shout.educationdocbrown.info
When a high concentration of chloride ions (e.g., from concentrated hydrochloric acid) is added, a different substitution occurs. savemyexams.com The six water molecules are replaced by four chloride ions, leading to a change in both coordination number and geometry. savemyexams.comsavemyexams.com The resulting complex is the tetrachlorocuprate(II) ion, [CuCl₄]²⁻, which has a tetrahedral shape and a yellow or olive-green color. savemyexams.comlibretexts.org The change in coordination number from 6 to 4 is attributed to the larger size of the chloride ligands compared to water molecules, which results in greater inter-ligand repulsion. savemyexams.com
The table below summarizes key ligand exchange reactions for the hexaaquacopper(II) ion.
Table 2: Summary of Ligand Exchange Reactions for [Cu(H₂O)₆]²⁺
| Reactant | Product Complex | Coordination Number Change | Color Change | Reaction Equation |
|---|---|---|---|---|
| Ammonia (excess) | [Cu(NH₃)₄(H₂O)₂]²⁺ | 6 → 6 (incomplete substitution) | Pale Blue → Deep Blue | [Cu(H₂O)₆]²⁺ + 4NH₃ ⇌ [Cu(NH₃)₄(H₂O)₂]²⁺ + 4H₂O docbrown.info |
| Hydrochloric Acid (conc.) | [CuCl₄]²⁻ | 6 → 4 | Pale Blue → Yellow/Green | [Cu(H₂O)₆]²⁺ + 4Cl⁻ ⇌ [CuCl₄]²⁻ + 6H₂O savemyexams.com |
| Hydroxide Ions | [Cu(H₂O)₄(OH)₂] | 6 → 6 | Pale Blue → Pale Blue Precipitate | [Cu(H₂O)₆]²⁺ + 2OH⁻ → [Cu(H₂O)₄(OH)₂] + 2H₂O shout.education |
The relative stability of the resulting complexes, often quantified by a stability constant (Kstab), determines the outcome of competing equilibria. chemguideforcie.co.uk The complex with ammonia is significantly more stable than the chloro-complex, which is in turn more stable than the aqua complex. chemguideforcie.co.uk4college.co.uk
Spectroscopic Probes of Electronic Structure and Chemical Bonding in Hexaaquacopper Ii
UV-Visible and Near-Infrared Absorption Spectroscopy for Electronic Transitions and Ligand Field Analysis
The electronic spectrum of the hexaaquacopper(II) ion is characterized by a distinctive, broad absorption band in the visible and near-infrared regions, which is responsible for its pale blue color in aqueous solutions. This absorption provides a window into the electronic transitions within the d-orbitals of the copper(II) center.
This splitting of the energy levels allows for several possible electronic transitions. The most prominent feature in the electronic spectrum of [Cu(H₂O)₆]²⁺ is a single, broad absorption band. This band is assigned to the d-d transitions, specifically the promotion of an electron from the lower-lying t₂g levels to the partially filled e_g levels. Due to the Jahn-Teller distortion, this single band is actually a composite of multiple, overlapping transitions (e.g., ²B₁g → ²A₁g, ²B₁g → ²B₂g, ²B₁g → ²E_g). libretexts.org
The aqueous solution of hexaaquacopper(II) exhibits a broad absorption maximum (λ_max) around 800-810 nm. docbrown.infoumb.edu The low molar absorptivity (ε) values, typically in the range of 10-15 L mol⁻¹ cm⁻¹, are characteristic of d-d transitions, which are formally Laporte-forbidden but become weakly allowed through vibronic coupling. umb.edu The Jahn-Teller distortion is not static; rather, it's a dynamic process in solution. aip.org However, crystallographic and EXAFS studies on solid-state hydrates like copper(II) sulfate (B86663) pentahydrate and hexaaquacopper(II) bromate (B103136) confirm the distorted geometry, showing distinct bond lengths for the four equatorial water ligands compared to the two axial ones. libretexts.orgrsc.orgnih.gov
| Parameter | Value | Reference | Description |
|---|---|---|---|
| λmax | ~810 nm | docbrown.info | Wavelength of maximum absorbance for the broad d-d transition band. |
| Molar Absorptivity (ε) | ~12 L mol-1 cm-1 | umb.edu | Indicates a Laporte-forbidden transition, typical for d-d bands. |
| Equatorial Cu-O Distance | ~1.95-1.97 Å | libretexts.orgrsc.org | Shorter bond length for the four water molecules in the xy-plane. |
| Axial Cu-O Distance | ~2.29-2.38 Å | libretexts.orgrsc.org | Longer bond length for the two water molecules along the z-axis due to Jahn-Teller distortion. |
In addition to the relatively weak d-d transitions, more intense absorption bands known as charge-transfer (CT) bands can be observed in the ultraviolet (UV) region of the spectrum for transition metal complexes. These transitions involve the movement of an electron between molecular orbitals that are primarily centered on the metal and those centered on the ligands. For [Cu(H₂O)₆]²⁺, the relevant process is a Ligand-to-Metal Charge Transfer (LMCT). numberanalytics.comresearchgate.net
In an LMCT transition, an electron is excited from a molecular orbital that is predominantly ligand in character (in this case, derived from the oxygen p-orbitals of the water molecules) to a vacant or partially filled d-orbital of the metal (the hole in the d_x²-y² orbital of Cu²⁺). numberanalytics.comrsc.org These transitions are selection-rule allowed (Laporte-allowed) and are therefore much more intense (ε > 1000 L mol⁻¹ cm⁻¹) than d-d transitions. umb.edu For the hexaaquacopper(II) ion, these LMCT bands occur at higher energies, typically in the deep UV region, and are not responsible for the visible color of the complex. The energy of these transitions is influenced by the oxidation state of the metal and the nature of the ligand; the high oxidation state of Cu(II) facilitates the transfer of electron density from the water ligands. numberanalytics.com
Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Interaction Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, provides a detailed fingerprint of the molecular structure of [Cu(H₂O)₆]²⁺. It is particularly sensitive to the coordination of the water molecules and the extensive network of hydrogen bonds present in its hydrated salts. acs.orgnih.gov
The vibrational spectrum of a hydrated copper salt, such as CuSO₄·5H₂O, is a composite of the vibrations of the sulfate anion, the coordinated water molecules of the [Cu(H₂O)₆]²⁺ cation, and lattice vibrations. The coordination of water to the copper(II) ion significantly alters its vibrational frequencies compared to free water. acs.orgnih.gov
Key vibrational modes for coordinated water include:
O-H Stretching (ν_OH): These appear as a broad band in the 3000-3600 cm⁻¹ region. The coordination to the metal weakens the O-H bonds, typically shifting these frequencies lower compared to gaseous water. The broadness is indicative of a range of hydrogen bonding environments. acs.orgnih.gov
H-O-H Bending (δ_HOH): The bending mode is observed around 1600-1700 cm⁻¹. researchgate.net
Librational Modes: In the lower frequency region (below 1000 cm⁻¹), librational modes of the coordinated water molecules, such as rocking (ρ_r) and wagging (ρ_w), can be identified. These modes are often sensitive to the strength of the metal-oxygen bond and the hydrogen bonding network. researchgate.net
Cu-O Stretching (ν_Cu-O): The direct vibration of the copper-oxygen bond occurs at lower frequencies, typically in the range of 300-500 cm⁻¹. A Raman band observed around 335 cm⁻¹ in aqueous copper nitrate (B79036) solutions has been assigned to the symmetric copper-oxygen stretch. jetir.orgnau.edu
| Vibrational Mode | Approximate Wavenumber (cm-1) | Reference | Description |
|---|---|---|---|
| O-H Stretching (νOH) | 3000 - 3500 | acs.orgnih.gov | Stretching of the O-H bond in coordinated water, broadened by hydrogen bonding. |
| H-O-H Bending (δHOH) | ~1670 | researchgate.net | Bending motion of the coordinated water molecule. |
| Water Rocking (ρr(H2O)) | ~745 - 751 | researchgate.net | Rocking libration of coordinated water. |
| Cu-O Stretching (νCu-O) | ~300 - 500 | jetir.orgnau.edu | Stretching of the metal-ligand bond. |
In the solid state, such as in Tutton's salts or copper sulfate pentahydrate, the [Cu(H₂O)₆]²⁺ cations are linked to the anions and other water molecules through a complex three-dimensional hydrogen bonding network. acs.orgnih.gov Vibrational spectroscopy is a powerful tool for probing these interactions. nih.gov
The strength of a hydrogen bond is inversely correlated with the O-H stretching frequency; a stronger hydrogen bond weakens the O-H covalent bond, causing its stretching vibration to shift to a lower wavenumber (a red shift). The broadness and complexity of the O-H stretching band in the spectra of hydrated copper salts reflect the presence of multiple, distinct hydrogen bonding environments for the different protons of the coordinated water molecules. acs.orgnih.gov By correlating the observed hydroxyl stretching frequencies with known O···O distances from X-ray diffraction data, it is possible to analyze the strength and geometry of the hydrogen bonds within the crystal lattice. acs.org This analysis is crucial for understanding the stability and properties of these hydrated materials.
Advanced Magnetic Resonance Techniques for Detailed Electronic and Geometric Information
The paramagnetic nature of the d⁹ Cu(II) ion (with one unpaired electron, S=1/2) makes it amenable to study by magnetic resonance techniques like Electron Paramagnetic Resonance (EPR) and Nuclear Magnetic Resonance (NMR), although the latter is complicated by the paramagnetic center.
Electron Paramagetic Resonance (EPR) spectroscopy is a highly sensitive technique for studying paramagnetic species. For Cu(II) complexes, the EPR spectrum is anisotropic, meaning its appearance depends on the orientation of the complex relative to the external magnetic field. This anisotropy is described by the g-tensor, which has principal components g_x, g_y, and g_z. libretexts.orgsci-hub.se
Due to the Jahn-Teller effect, [Cu(H₂O)₆]²⁺ has a distorted geometry, which is directly reflected in its EPR spectrum.
For an elongated octahedral or square pyramidal geometry, where the unpaired electron resides in the d_x²-y² orbital, the g-values typically follow the trend g_∥ (g_z) > g_⊥ (g_x = g_y) > 2.0023. This is referred to as a "normal" axial spectrum. sci-hub.se
For a compressed octahedral or trigonal bipyramidal geometry, the unpaired electron is in the d_z² orbital, leading to an "inverse" spectrum with g_⊥ > g_∥ ≈ 2.0023. sci-hub.se
Thus, EPR can definitively distinguish between the possible ground states arising from the Jahn-Teller distortion. sci-hub.seukri.org For aqueous solutions of Cu(II) complexes, typical g-values are around g_∥ = 2.26 and g_⊥ = 2.06, confirming an elongated geometry. libretexts.org
While NMR is typically used for diamagnetic compounds, it can be applied to paramagnetic systems. The presence of the paramagnetic Cu(II) center causes significant changes in the NMR spectrum of the solvent water molecules. The unpaired electron provides a powerful relaxation mechanism and causes large shifts (hyperfine or paramagnetic shifts) in the NMR signals of nearby nuclei. researchgate.netacs.orgnih.gov The interaction with the copper electron spin dramatically broadens the ¹⁷O NMR signal of the coordinated water molecules. aip.org This broadening is so extensive that analyzing the structure can be challenging, but it also provides a sensitive probe of the electron-nucleus hyperfine interaction and the dynamics of water exchange between the coordination sphere and the bulk solvent. aip.orgaip.org
Electron Paramagnetic Resonance (EPR) and Electron Nuclear Double Resonance (ENDOR) Investigations
Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive method for studying paramagnetic species like the copper(II) ion, which has a d⁹ electron configuration. nih.gov It provides direct insights into the electronic and geometric structure of the Cu(II) center and the nature of its surrounding ligands. mdpi.com
The interaction between the magnetic moment of the unpaired electron and the magnetic moments of the copper nucleus and surrounding ligand nuclei leads to hyperfine splitting in EPR spectra. libretexts.org The magnitude of this splitting is given by the hyperfine coupling constant (A), which provides detailed information about the delocalization of the unpaired electron onto the ligands.
For the [Cu(H₂O)₆]²⁺ complex, which exhibits an axially elongated geometry, the EPR spectrum is characterized by anisotropic g-values (g∥ > g⊥) and hyperfine coupling constants (A∥ > A⊥). ethz.ch Both experimental measurements and theoretical calculations, often employing Density Functional Theory (DFT), are used to determine these parameters. nih.govresearchgate.net DFT calculations have become a powerful tool to complement experimental data, allowing for the assignment of NMR signals and providing a deeper understanding of the factors influencing hyperfine coupling. acs.org Relativistic effects, particularly the spin-orbit coupling, are important for accurately calculating the hyperfine coupling constants in copper(II) systems. nih.govresearchgate.net
Table 1: Representative Experimental and Theoretical EPR Parameters for Hexaaquacopper(II)-like Species
| Parameter | Experimental Value | Theoretical Value (Method) | Reference |
|---|---|---|---|
| g∥ | ~2.25 | 2.25488 (DFT) | mdpi.com |
| g⊥ | ~2.06 | 2.06111 (DFT) | mdpi.com |
| A∥ (MHz) | ~540 | 543 (DFT) | mdpi.com |
| A⊥ (MHz) | ~70 | 69.6 (DFT) | mdpi.com |
It is important to note that the precise experimental values can be influenced by the specific conditions, such as the counter-ion in the crystal lattice or the solvent environment. researchgate.netnih.gov Theoretical calculations, in turn, are sensitive to the chosen functional and basis set. nih.gov
Spin polarization is a mechanism that describes how the unpaired electron spin on the metal ion can induce spin density at the nuclei of the coordinating ligands, even if the primary bonding is considered to be through a sigma framework. This effect is crucial for understanding the distribution of the unpaired electron and the nature of the covalent bond between the copper ion and the water ligands.
In the context of hexaaquacopper(II), the unpaired electron resides primarily in the d(x²-y²) orbital. Spin polarization can lead to a small amount of negative spin density on the oxygen and hydrogen atoms of the water ligands. ENDOR spectroscopy is particularly powerful for probing these weak interactions, as it can measure the hyperfine coupling to ligand nuclei with much higher resolution than conventional EPR. These studies provide direct evidence for the covalent character of the Cu-O bond and the pathway of electron delocalization.
Nuclear Magnetic Resonance (NMR) Relaxation Dispersion (NMRD) for Probing Solvation Dynamics
While EPR focuses on the unpaired electron, Nuclear Magnetic Resonance (NMR) techniques can probe the nuclei of the solvent molecules. NMR Relaxation Dispersion (NMRD) is a powerful method for studying the dynamics of solvent exchange in paramagnetic solutions. By measuring the nuclear relaxation rates as a function of the magnetic field strength, one can extract kinetic information about the exchange of water molecules between the first coordination sphere of the copper(II) ion and the bulk solvent.
For [Cu(H₂O)₆]²⁺, the Jahn-Teller distortion leads to two distinct types of water ligands: four equatorially bound and two axially bound. These ligands exhibit different exchange rates. The water exchange rate for copper(II) complexes is typically very fast. rsc.orgresearchgate.net NMRD studies, often in conjunction with ¹⁷O NMR, have been instrumental in quantifying these exchange rates and determining the activation parameters (enthalpy, entropy, and volume of activation), which provide mechanistic insights into the water exchange process. rsc.orgresearchgate.netnih.gov These studies help to elucidate whether the exchange mechanism is associative, dissociative, or an interchange mechanism.
Other Advanced Spectroscopic Methodologies
Beyond the core techniques of EPR and NMR, other advanced spectroscopic methods offer complementary information about the structure and properties of the hexaaquacopper(II) ion.
High-Resolution Mass Spectrometry for Coordination Complex Characterization
High-resolution mass spectrometry (HRMS), particularly with soft ionization techniques like Electrospray Ionization (ESI), allows for the direct observation of the intact [Cu(H₂O)₆]²⁺ ion in the gas phase. researchgate.net By accurately measuring the mass-to-charge ratio (m/z), HRMS can confirm the composition of the coordination complex. sciex.com
In ESI-MS, the complex is transferred from solution to the gas phase with minimal fragmentation. The resulting spectrum can show the parent ion, [Cu(H₂O)₆]²⁺, as well as species that have lost one or more water molecules, such as [Cu(H₂O)₅]²⁺ and [Cu(H₂O)₄]²⁺. researchgate.netpsu.edu The relative intensities of these peaks can provide insights into the binding energies of the water ligands and the stability of the different aquated species in the gas phase. Collision-induced dissociation (CID) experiments within the mass spectrometer can be used to systematically fragment the complex, yielding further information about its structure and bonding. nih.gov
Synchrotron-Based Spectroscopic Techniques for In-Situ Studies
Synchrotron light sources provide extremely bright and tunable X-ray beams that enable a range of powerful spectroscopic techniques for in-situ studies of chemical systems. uu.nl For hexaaquacopper(II), X-ray Absorption Spectroscopy (XAS) is particularly valuable.
XAS encompasses two regimes: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
XANES provides information about the oxidation state and coordination geometry of the copper ion.
EXAFS gives details about the local atomic structure around the copper atom, including the number of coordinating atoms, their bond distances, and the degree of structural disorder.
EXAFS studies on aqueous solutions of copper(II) have been crucial in confirming the Jahn-Teller distorted octahedral geometry of the hexaaquacopper(II) ion in solution. nih.govresearchgate.net These studies have been able to resolve the different Cu-O bond lengths for the equatorial and axial water molecules, providing precise structural data for the complex as it exists in its native aqueous environment. nih.govresearchgate.net The ability to perform these measurements in-situ allows for the study of the complex under various conditions, such as changes in temperature, pressure, or chemical environment, without the need for crystallization. documentsdelivered.comrsc.orgmdpi.com
Computational and Theoretical Investigations of Hexaaquacopper Ii Systems
Quantum Chemical Approaches for Electronic Structure and Reactivity
Quantum chemical methods are fundamental to understanding the intricate electronic properties of the hexaaquacopper(II) complex. These approaches allow for a detailed examination of the molecule's geometry, the nature of the copper-ligand bonding, and its spectroscopic characteristics.
Density Functional Theory (DFT) Calculations on Geometries, Electronic Structures, and Spectroscopic Parameters
Density Functional Theory (DFT) has become a principal tool for investigating the hexaaquacopper(II) ion due to its balance of computational cost and accuracy. DFT calculations have been instrumental in exploring the potential energy surface of [Cu(H₂O)₆]²⁺, revealing various possible geometries. The ground state is typically characterized by a Jahn-Teller distorted octahedron, which can manifest as either an elongated or a compressed structure. nih.gov
DFT studies have shown that the elongated geometry, with four shorter equatorial Cu-O bonds and two longer axial Cu-O bonds, is generally the most stable configuration. nih.gov This is a direct consequence of the d⁹ electronic configuration of the Cu(II) ion, which leads to an uneven distribution of electron density in the d-orbitals. nih.gov The specific bond lengths and angles predicted by DFT calculations often show good agreement with experimental data obtained from X-ray diffraction studies of crystalline solids containing the hexaaquacopper(II) ion. nih.govnih.gov
Furthermore, DFT is extensively used to calculate spectroscopic parameters. For instance, time-dependent DFT (TD-DFT) is employed to predict electronic absorption spectra, helping to assign the observed d-d transitions. mdpi.comnih.gov These calculations can also provide insights into the vibrational frequencies observed in infrared (IR) and Raman spectroscopy, aiding in the interpretation of experimental spectra. mdpi.com DFT has also been successfully applied to compute electron paramagnetic resonance (EPR) parameters, such as the g-tensor and hyperfine coupling constants, which are highly sensitive to the coordination environment of the copper ion. cardiff.ac.ukdiva-portal.orgresearchgate.net
Table 1: Comparison of Experimental and DFT Calculated Geometries for Hexaaquacopper(II)
| Parameter | Experimental Range (Å) | DFT Calculated (Å) |
| Equatorial Cu-O bond length | 1.94 - 2.00 | ~1.96 |
| Axial Cu-O bond length | 2.22 - 2.40 | ~2.15 - 2.32 |
Note: The experimental and calculated values can vary depending on the specific crystal environment and the DFT functional and basis set used. nih.govresearchgate.net
Ab Initio Methods (e.g., Hartree-Fock, Møller-Plesset Perturbation Theory, Configuration Interaction, Coupled Cluster Theory)
While DFT is widely used, ab initio methods, which are based on first principles without empirical parameterization, offer a systematically improvable approach to the electronic structure of hexaaquacopper(II). Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and coupled-cluster (CC) theory provide a hierarchy of accuracy. cecam.org
Standard ab initio methods at the self-consistent field (SCF) level have been used to investigate the optimal geometries and electronic structures of [Cu(H₂O)₆]²⁺. researchgate.net These calculations have explored different symmetries and have been crucial in understanding phenomena such as the tilting of the water ligands. researchgate.net Higher-level methods like MP2 and coupled-cluster are employed to incorporate electron correlation effects more accurately, which is essential for a precise description of the weak interactions and the subtle energy differences between various distorted geometries. researchgate.net The computational cost of these methods is significantly higher than DFT, often limiting their application to smaller model systems. However, they serve as important benchmarks for validating the results of more approximate methods like DFT. nih.gov
Energy Decomposition Analysis and Intrinsic Bond Orbital Analysis for Metal-Ligand Bonding
To gain a deeper, more chemically intuitive understanding of the bonding between the copper ion and the water ligands, energy decomposition analysis (EDA) and intrinsic bond orbital (IBO) analysis are employed. researchgate.netunimi.it EDA partitions the total interaction energy into distinct physical components, such as electrostatic interaction, Pauli repulsion, and orbital interaction. researchgate.neteuropa.eud-nb.info This allows researchers to quantify the nature of the Cu-O bond, revealing the relative contributions of ionic and covalent character. europa.eu
For hexaaquacopper(II), EDA typically shows that the electrostatic interaction between the dipositive copper ion and the polar water molecules is the dominant attractive force. europa.eu However, the orbital interaction term, which represents the covalent contribution from the sharing of electrons, is also significant and crucial for a complete description of the bonding.
Intrinsic bond orbital analysis transforms the canonical molecular orbitals into a set of localized orbitals that correspond to chemical intuition, such as bonding orbitals, lone pairs, and core orbitals. researchgate.net This method provides a clear picture of the d-orbital splitting and the specific metal-ligand orbital interactions that give rise to the observed geometry and stability of the complex.
Computational Predictions of Optical and Magnetic Properties
Computational methods are powerful tools for predicting and interpreting the optical and magnetic properties of the hexaaquacopper(II) ion, which are directly linked to its electronic structure. diva-portal.org The characteristic blue color of aqueous copper(II) solutions arises from a broad absorption band in the visible region, corresponding to d-d electronic transitions. TD-DFT calculations can simulate this electronic spectrum, providing assignments for the observed transitions and explaining how the Jahn-Teller distortion lifts the degeneracy of the d-orbitals. mdpi.comwebsiteonline.cn
The paramagnetic nature of the d⁹ Cu(II) ion makes it amenable to study by EPR spectroscopy. Quantum chemical calculations are used to predict the g-tensor and the hyperfine coupling constants, which are sensitive probes of the electronic environment around the copper nucleus. cardiff.ac.ukdiva-portal.org By comparing calculated and experimental EPR parameters, researchers can gain detailed information about the coordination geometry and the degree of covalency in the metal-ligand bonds. researchgate.net These computational predictions are invaluable for understanding how the structure of the hexaaquacopper(II) complex influences its spectroscopic signatures. diva-portal.org
Molecular Mechanics and Molecular Dynamics Simulations for Dynamic Behavior
While quantum chemical methods provide a detailed static picture of the electronic structure, molecular mechanics (MM) and molecular dynamics (MD) simulations are essential for understanding the dynamic behavior of the hexaaquacopper(II) ion in solution. ebsco.comnih.govnih.gov These methods treat the atoms as classical particles interacting through a defined force field, allowing for the simulation of the system's evolution over time.
MD simulations of aqueous copper(II) have revealed that the coordination number of the ion can fluctuate, with evidence for both five- and six-coordinate species being present in solution. researchgate.net These simulations show frequent transformations between different geometries, such as square pyramidal and trigonal bipyramidal, highlighting the dynamic nature of the first solvation shell. researchgate.net The average residence time of water molecules in the first coordination sphere can also be determined from MD trajectories. acs.org
Development and Validation of Force Fields for Transition Metal Ions
A critical aspect of performing accurate MM and MD simulations for systems containing metal ions is the development and validation of appropriate force fields. science.govscience.gov Standard biomolecular force fields are often not parameterized for transition metals. Therefore, specific force fields for ions like Cu(II) need to be developed. nih.gov
This process typically involves fitting the force field parameters to reproduce high-level ab initio quantum mechanical calculations on small model complexes, such as [Cu(H₂O)ₙ]²⁺. nih.govacs.org The parameters are adjusted to accurately describe the geometries, interaction energies, and vibrational frequencies of these model systems. Some advanced force fields incorporate polarization effects and even aspects of ligand field theory, such as the angular overlap model (AOM), to better capture the specific electronic effects of the d-orbitals, including the Jahn-Teller distortion, without explicitly designating axial and equatorial ligands. acs.orgnih.gov The validation of these force fields is then performed by comparing the results of MD simulations with experimental data, such as radial distribution functions from X-ray or neutron diffraction, and thermodynamic properties. acs.org
Theoretical Models of Reactivity, Stability, and Isomerism
The potential energy surface (PES) of the hexaaquacopper(II) ion and its clusters is complex, featuring multiple local minima corresponding to different isomers and conformers. Standard geometry optimization algorithms typically find only the local minimum closest to the starting geometry. dokumen.pub Global optimization techniques are computational methods designed to systematically or stochastically search the entire PES to locate the most stable structure (the global minimum) and other low-energy isomers.
For a flexible and fluxional species like hexaaquacopper(II), these techniques are essential for exploring the full range of possible structures. This includes not only the well-known Jahn-Teller distorted octahedron but also potential five-coordinate isomers and various arrangements of the hydrogen-bonding network with the second solvation shell. Algorithms such as simulated annealing, genetic algorithms, and basin hopping can be coupled with quantum mechanical energy calculations (e.g., DFT) to perform this exploration. By identifying the landscape of stable and metastable states, these methods provide a comprehensive understanding of the isomerism of hydrated copper(II) and the energetic relationships between different coordination geometries.
Understanding how environmental factors like solvent affect the stability and reactivity of hexaaquacopper(II) requires accurate thermodynamic data. Ab initio molecular dynamics (AIMD) provides a powerful framework for these investigations by treating the electronic structure quantum mechanically on-the-fly. acs.org When combined with thermodynamic integration or methods of constraint, AIMD can be used to calculate free energy differences between various states.
The method of constrained molecular dynamics has been successfully applied to study the hydration mechanisms of Cu²⁺, providing free-energy information that reveals the coexistence of different coordination states. researchgate.net This approach allows for the calculation of the free energy profile as a function of the coordination number, demonstrating that in the gas phase, entropy drives the formation of the five-coordinate complex, whereas in aqueous solution, the energy term is dominant. researchgate.net Furthermore, AIMD protocols can be used to compute pKa values and redox potentials by simulating the deprotonation and oxidation/reduction processes directly in an explicit solvent environment, offering critical insights into the ion's acidic and electrochemical behavior under different conditions. acs.org
Frontier Molecular Orbital (FMO) theory is a conceptual framework that simplifies the understanding of chemical reactivity and electronic transitions by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ethz.chlibretexts.org For the hexaaquacopper(II) ion, an open-shell d⁹ system, the key frontier orbital is the singly occupied molecular orbital (SOMO), which is derived from the copper 3dₓ²-y² orbital and acts as the LUMO for an incoming electron.
FMO theory is particularly useful for analyzing electron transfer (ET) processes. In an outer-sphere electron transfer reaction, the efficiency of the process depends on the symmetry and energy matching between the donor's HOMO and the acceptor's LUMO. researchgate.net For the hexaaquacopper(II) complex, the LUMO is of σ-symmetry with respect to the Cu-O bonds. researchgate.net Theoretical studies have shown that for certain reducing agents, a direct outer-sphere electron transfer may be symmetry-forbidden, implying that an inner-sphere mechanism, where the reductant first coordinates to the copper ion, is required. researchgate.net
Reactivity and Ligand Substitution Mechanisms of Hexaaquacopper Ii
Acid-Base Properties of Hexaaquacopper(II) Ions in Aqueous Solution
The coordinated water molecules in the hexaaquacopper(II) complex are more acidic than bulk water molecules. This increased acidity is a result of the polarization of the O-H bonds by the positive charge of the central copper(II) ion. The Cu²⁺ ion withdraws electron density from the water ligands, weakening the O-H bonds and facilitating the release of a proton (H⁺). chemguide.co.uk
In the presence of a base, such as hydroxide (B78521) ions (OH⁻) or ammonia (B1221849) (NH₃), the hexaaquacopper(II) ion undergoes deprotonation. chemguide.co.ukchemguideforcie.co.uk The base removes a proton from one of the coordinated water molecules, leading to the formation of a hydroxo ligand and generating a neutral complex, which is commonly known as copper(II) hydroxide. libretexts.org This process can be represented by the following equilibrium:
[Cu(H₂O)₆]²⁺(aq) + OH⁻(aq) ⇌ [Cu(H₂O)₅(OH)]⁺(aq) + H₂O(l)
With the addition of more base, a second deprotonation occurs, resulting in the formation of a neutral, insoluble precipitate of copper(II) hydroxide, [Cu(H₂O)₄(OH)₂]. libretexts.orgsavemyexams.com
[Cu(H₂O)₅(OH)]⁺(aq) + OH⁻(aq) ⇌ Cu(H₂O)₄(OH)₂ + H₂O(l)
Similarly, a small amount of ammonia will also act as a base to form the same copper(II) hydroxide precipitate. libretexts.orgalmerja.com
[Cu(H₂O)₆]²⁺(aq) + 2NH₃(aq) → Cu(H₂O)₄(OH)₂ + 2NH₄⁺(aq) wordpress.com
Under certain conditions, these hydroxo complexes can further react to form polynuclear species containing hydroxo bridges, where a hydroxide ligand is shared between two copper centers. nih.govrsc.org
The acidity of a metal aqua ion is quantified by its acid dissociation constant (pKa). For the first deprotonation of hexaaquacopper(II), the pKa value is approximately 6.8.
The acidity of hexaaqua ions is significantly influenced by the charge density of the central metal ion, which is the ratio of its charge to its size. A higher charge density leads to a stronger polarization of the coordinated water molecules and thus a more acidic complex. chemguide.co.uk Metal ions with a 3+ charge are generally more acidic than those with a 2+ charge because the higher positive charge pulls electron density more strongly from the O-H bonds, making the protons easier to remove. chemguide.co.uk
Table 1: Comparison of pKa Values for First Deprotonation of Various Hexaaqua Ions
| Hexaaqua Ion | Charge | Ionic Radius (pm) | pKa |
|---|---|---|---|
| [Na(H₂O)₆]⁺ | +1 | 102 | ~14 |
| [Mg(H₂O)₆]²⁺ | +2 | 72 | 11.4 |
| [Cu(H₂O)₆]²⁺ | +2 | 73 | ~6.8 |
| [Fe(H₂O)₆]²⁺ | +2 | 78 | 9.5 |
| [Al(H₂O)₆]³⁺ | +3 | 54 | 5.0 |
Ligand Exchange Reactions and Kinetic Pathways
Ligand exchange, or substitution, is a fundamental reaction for hexaaquacopper(II) where the coordinated water molecules are replaced by other ligands. chemguide.co.uk These reactions are often reversible and are governed by the concentration of the incoming ligand and the relative stability of the resulting complexes. crunchchemistry.co.uk
When a high concentration of chloride ions is introduced, typically from concentrated hydrochloric acid, the water ligands in [Cu(H₂O)₆]²⁺ can be replaced. chemguide.co.ukchemguide.co.uk This reaction leads to a change in both the coordination number and the geometry of the complex. The six octahedrally arranged water molecules are replaced by four chloride ions to form the tetrahedral tetrachlorocuprate(II) ion, [CuCl₄]²⁻. prezi.comyoutube.comsavemyexams.com
[Cu(H₂O)₆]²⁺(aq) (pale blue) + 4Cl⁻(aq) ⇌ [CuCl₄]²⁻(aq) (yellow/green) + 6H₂O(l) libretexts.orgcrunchchemistry.co.uklibretexts.org
The reaction is reversible, and the position of the equilibrium is sensitive to the concentration of chloride ions and water. chemguideforcie.co.uklibretexts.org Adding water to the yellow-green solution will shift the equilibrium back to the left, reforming the blue hexaaquacopper(II) ion. chemguide.co.uklibretexts.org
The reaction with iodide ions is different. Copper(II) ions are strong enough oxidizing agents to oxidize iodide ions to iodine. In this process, the copper(II) is reduced to copper(I) iodide, which precipitates from the solution as an off-white solid. libretexts.orglibretexts.org
2Cu²⁺(aq) + 4I⁻(aq) → 2CuI(s) + I₂(aq) libretexts.org
With an excess of ammonia, the initially formed [Cu(H₂O)₄(OH)₂] precipitate dissolves. chemguide.co.ukalmerja.com This occurs because ammonia molecules act as ligands, replacing four of the six water molecules to form the deep blue tetraamminediaquacopper(II) ion, [Cu(NH₃)₄(H₂O)₂]²⁺. chemguideforcie.co.ukchemguide.co.uklibretexts.org
[Cu(H₂O)₆]²⁺(aq) + 4NH₃(aq) ⇌ [Cu(NH₃)₄(H₂O)₂]²⁺(aq) + 4H₂O(l) chemguide.co.uk
This is an example of incomplete substitution, as two water molecules remain coordinated to the copper ion. chemguide.co.uklibretexts.org The resulting complex has a square planar arrangement of the four ammonia ligands with the two water molecules in the axial positions. chemguide.co.uk The deep blue color of this complex is so intense that this reaction serves as a sensitive test for the presence of copper(II) ions. chemguide.co.uk
Ligand substitution reactions in coordination complexes can proceed through several mechanistic pathways. youtube.com
Dissociative (D) Mechanism: This is a two-step process where the departing ligand leaves first, forming an intermediate with a lower coordination number, which is then attacked by the incoming ligand. libretexts.orgcarleton.ca
Associative (A) Mechanism: In this two-step pathway, the incoming ligand first binds to the metal center, forming an intermediate with a higher coordination number, followed by the departure of the original ligand. libretexts.orgwikipedia.org
Interchange (I) Mechanism: This is a concerted process where the incoming ligand enters the coordination sphere as the outgoing ligand is leaving, without a distinct intermediate. youtube.comwikipedia.org This pathway can be further classified as associative interchange (Ia), where bond-making with the incoming ligand is more advanced in the transition state, or dissociative interchange (Id), where bond-breaking of the leaving ligand is more significant. wikipedia.orgslideshare.net
For hexaaquacopper(II), the Jahn-Teller distortion leads to two distinct types of water ligands (four equatorial and two axial) with different bond lengths. This structural feature results in very fast ligand exchange rates. The substitution reactions of [Cu(H₂O)₆]²⁺ are generally considered to proceed via an interchange mechanism with significant associative character (Ia). The incoming ligand begins to form a bond with the copper ion before the leaving water molecule has fully departed.
Table 2: Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| Hexaaquacopper(II) | [Cu(H₂O)₆]²⁺ |
| Water | H₂O |
| Proton | H⁺ |
| Hydroxide | OH⁻ |
| Ammonia | NH₃ |
| Pentaaquahydroxocopper(II) | [Cu(H₂O)₅(OH)]⁺ |
| Tetraaquadiahydroxocopper(II) | [Cu(H₂O)₄(OH)₂] |
| Copper(II) hydroxide | Cu(OH)₂ |
| Ammonium (B1175870) | NH₄⁺ |
| Hexaaquasodium(I) | [Na(H₂O)₆]⁺ |
| Hexaaquamagnesium(II) | [Mg(H₂O)₆]²⁺ |
| Hexaaquairon(II) | [Fe(H₂O)₆]²⁺ |
| Hexaaquaaluminum(III) | [Al(H₂O)₆]³⁺ |
| Hexaaquairon(III) | [Fe(H₂O)₆]³⁺ |
| Chloride | Cl⁻ |
| Hydrochloric acid | HCl |
| Tetrachlorocuprate(II) | [CuCl₄]²⁻ |
| Iodide | I⁻ |
| Iodine | I₂ |
| Copper(I) iodide | CuI |
Solvent Effects on Ligand Exchange Reactivity and Selectivity
The solvent environment plays a critical role in dictating the kinetics and thermodynamics of ligand exchange reactions at the hexaaquacopper(II) ion, [Cu(H₂O)₆]²⁺. The reactivity and selectivity for an incoming ligand are significantly influenced by both the bulk solvent properties and the specific interactions of solvent molecules with the copper(II) center.
Lowering the water activity, for example by the addition of a salt like Mg(ClO₄)₂, has been shown to favor the replacement of water molecules in the primary coordination sphere of Cu(II) by other ligands, such as chloride ions. rsc.org This demonstrates that the concentration of available water molecules directly influences the equilibrium position of the ligand substitution reaction. rsc.org This principle is also observed when concentrated hydrochloric acid is added to an aqueous solution of hexaaquacopper(II) ions, leading to the formation of tetrachlorocuprate(II) ions, a reaction that is reversible upon the addition of water. chemguideforcie.co.ukchemguide.co.uk
Computational studies on copper-catalyzed atom transfer radical polymerization (ATRP) have highlighted the importance of explicit solvent coordination in determining the redox properties and structure of copper complexes in solution. researchgate.net Solvents like acetonitrile (B52724) (MeCN) and dimethyl sulfoxide (B87167) (DMSO) can directly coordinate to the copper center, influencing the stability of both Cu(I) and Cu(II) oxidation states and thereby affecting the thermodynamics of the catalytic process. researchgate.net The nature of the primary ligand also modulates the stabilization effect of the solvent. researchgate.net
The selectivity of ligand exchange is also impacted by the solvent. In aqueous solutions, the high concentration of water means that it is a strong competitor for coordination sites. However, in the presence of other ligands, the relative stability of the resulting complexes will determine the final product distribution. The solvent can influence this by preferentially solvating either the reactants or the products, thus shifting the equilibrium. For instance, the formation of certain copper(II) carboxylate complexes is often carried out in non-aqueous or mixed solvents to favor the coordination of the carboxylate ligand over water.
Redox Chemistry and Disproportionation Processes Involving Copper(II) Aqua Complexes
Fundamental Cu(II)/Cu(I) Redox Couples and Electron Transfer Processes
The redox chemistry of copper is central to its biological and catalytic functions, with the transition between the Cu(II) and Cu(I) oxidation states being particularly important. In aqueous solution, the fundamental redox couple is represented by the hexaaquacopper(II) ion, [Cu(H₂O)₆]²⁺, and the aquated copper(I) ion. The standard electrode potential for the Cu²⁺(aq)/Cu⁺(aq) couple is +0.159 V.
The electron transfer process between the Cu(II) and Cu(I) aqua complexes is accompanied by a significant change in coordination geometry. The [Cu(H₂O)₆]²⁺ ion typically exhibits a Jahn-Teller distorted octahedral geometry, with four shorter equatorial and two longer axial Cu-O bonds. nih.gov In contrast, the Cu(I) ion, with its d¹⁰ electron configuration, generally favors a lower coordination number, typically linear two-coordinate or tetrahedral four-coordinate geometries. This substantial structural rearrangement upon electron transfer contributes to a high reorganization energy, which can influence the kinetics of the redox reaction.
The nature of the ligands coordinated to the copper center can significantly tune the Cu(II)/Cu(I) redox potential. This principle is widely exploited in the design of copper-based catalysts and in understanding the function of copper-containing enzymes. By stabilizing one oxidation state over the other, ligands can shift the redox potential over a wide range. For example, ligands that can accommodate the geometric preferences of Cu(I) can make the reduction of Cu(II) more favorable.
Disproportionation Mechanisms of Copper(I) Ions in Aqueous Solution
A key feature of copper's aqueous chemistry is the instability of the copper(I) ion with respect to disproportionation. In aqueous solution, simple copper(I) ions spontaneously and rapidly disproportionate into copper(II) ions and solid copper metal.
This reaction is thermodynamically favorable in aqueous solution, as can be seen from the standard electrode potentials of the relevant half-reactions. The disproportionation reaction is a critical reason why simple copper(I) salts are generally insoluble in water and why the chemistry of copper in aqueous solution is dominated by the Cu(II) oxidation state.
However, the disproportionation of Cu(I) can be prevented or reversed under certain conditions. The stability of the Cu(I) ion can be significantly enhanced by the presence of ligands that form stable complexes with it. For example, in the presence of an excess of chloride ions, Cu(I) forms stable chloro complexes such as [CuCl₂]⁻, which prevents its disproportionation. Similarly, ammonia can stabilize Cu(I) by forming the linear [Cu(NH₃)₂]⁺ complex. The stabilization of Cu(I) is also observed in non-aqueous solvents like acetonitrile, which can effectively solvate the Cu(I) ion.
Complexation with Diverse Organic and Inorganic Ligands
Interactions with Carboxylates, Sulfonates, Phosphates, and Other Anions
The hexaaquacopper(II) ion readily undergoes ligand substitution reactions with a variety of organic and inorganic anions, leading to the formation of a diverse range of coordination complexes. The nature of the resulting complex, including its stoichiometry, geometry, and stability, is dependent on the specific anion, the reaction conditions, and the solvent.
Carboxylates: Carboxylate ligands can coordinate to copper(II) in several modes, including monodentate, bidentate (chelate), and bridging fashions. This versatility allows for the formation of mononuclear, dinuclear, and polymeric structures. mdpi.com For example, in some complexes, carboxylate groups bridge two copper centers, leading to the formation of one-dimensional coordination polymers. researchgate.net The coordination environment around the copper(II) ion in these complexes is often a distorted octahedron, with water molecules or other ligands occupying the remaining coordination sites. mdpi.com
Phosphates: The interaction of copper(II) with phosphate (B84403) ions and organophosphates is of significant biological and chemical interest. Phosphate groups can coordinate to copper(II) ions, and in systems with biomolecules like nucleotides, the phosphate moiety is often a primary binding site at lower pH values. acs.org In some synthesized complexes, the dihydrogen phosphate ion (H₂PO₄⁻) has been shown to exhibit bidentate coordination to the copper(II) center. youtube.com The resulting complexes can have distorted octahedral stereochemistry.
| Anion | Typical Coordination Modes | Resulting Structures |
| Carboxylate | Monodentate, Bidentate (chelate), Bridging | Mononuclear, Dinuclear, 1D Polymeric Chains mdpi.comresearchgate.net |
| Sulfonate | Bridging | Dinuclear, 1D Polymeric Chains researchgate.net |
| Phosphate | Monodentate, Bidentate | Mononuclear, Polymeric acs.orgyoutube.com |
Complexation with Peptides and Biomolecules: Binding Site Characterization and Coordination Environment
The interaction of copper(II) with peptides and other biomolecules is a vast and important area of bioinorganic chemistry. The coordination environment of copper(II) in these complexes is highly dependent on the amino acid sequence of the peptide, the pH of the solution, and the availability of specific donor atoms.
The primary binding sites for copper(II) in peptides often involve the N-terminal amino group, deprotonated amide nitrogens of the peptide backbone, and the side chains of certain amino acid residues. Histidine, with its imidazole (B134444) side chain, is a particularly important and common binding site for copper(II). acs.org The coordination of Cu(II) to the imidazole group can be identified by distinct spectral features. acs.org
At physiological pH, copper(II) can form stable complexes with peptides, often involving a square-planar or square-pyramidal coordination geometry. The N-terminal amine can act as an anchoring ligand, with other coordinating groups being the side chains of residues like aspartate and glutamate, as well as deprotonated amide nitrogens. rsc.orgnih.gov For instance, in the Aβ16 peptide, the square planar site at pH values below 7.8 is primarily composed of the carboxylate side chain of Asp1, the N-terminal amine, and the imidazole side chains of two histidine residues. rsc.org
The sequence of amino acids has a profound effect on the structure of the copper(II)-peptide complex. The position of a histidine residue, for example, can significantly alter the coordination geometry. Infrared spectroscopy has been used to differentiate the binding modes in dipeptides like histidylglycine (B1266603) (HG) and glycylhistidine (B12062811) (GH), revealing that the N-terminus and steric hindrance from the histidine side chain play crucial roles in the chelation of Cu(II). acs.org
| Biomolecule Type | Primary Binding Sites | Common Coordination Geometries |
| Peptides | N-terminal amine, Imidazole (Histidine), Carboxylate (Asp, Glu), Deprotonated amides | Square-planar, Square-pyramidal rsc.orgnih.gov |
| Amyloid-β Peptide | N-terminal amine, Asp1 carboxylate, Histidine imidazoles | Pseudo-square planar rsc.org |
Host-Guest Chemistry and Principles of Supramolecular Assembly with Hexaaquacopper(II)
The hexaaquacopper(II) ion, [Cu(H₂O)₆]²⁺, serves as a fundamental building block in the fields of host-guest chemistry and supramolecular assembly. Its well-defined coordination geometry, charge, and the ability of its aqua ligands to participate in hydrogen bonding make it a versatile component for constructing complex, functional architectures. The principles governing these constructions are rooted in a combination of coordination chemistry and non-covalent interactions, leading to the formation of intricate and diverse supramolecular structures.
Host-Guest Interactions
Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule or ion. In systems involving copper(II), the hexaaquacopper(II) ion can be viewed as a precursor to more complex hosts or can itself be encapsulated as a guest.
Typically, the aqua ligands are substituted by multidentate organic ligands to create a larger, pre-organized host cavity. These copper(II) complex hosts can then selectively bind various guest species. The interactions are driven by a combination of forces, including coordinate bonds, hydrogen bonding, and electrostatic attractions. nih.gov For example, dinuclear copper(II) complexes of hexaaza macrocyclic ligands have been investigated for their ability to act as hosts for various phosphate anions. nih.govscienceopen.com The binding of guests like pyrophosphate and orthophosphate is a result of coordinate bonding to the copper centers, hydrogen bonds, and coulombic attraction between the cationic host and the anionic guest. nih.gov
In other instances, the hexaaquacopper(II) ion itself acts as a guest. A notable example involves a dimeric capsule where the coordination of phosphonate (B1237965) groups to the copper center is mediated by the aquo complex, which resides within the host's cavity, interacting through a second-coordination sphere. researchgate.net This highlights the role of the aqua ligands in mediating host-guest interactions through hydrogen bonding.
Principles of Supramolecular Assembly
Supramolecular assembly refers to the spontaneous organization of molecules into well-defined, larger structures through non-covalent interactions. mdpi.com For hexaaquacopper(II), the assembly process is primarily guided by the formation of coordination polymers and metal-organic frameworks (MOFs), where the copper ion acts as a node, linked by organic ligands. The final architecture is directed by several key principles:
Coordination Geometry: The Jahn-Teller effect in the hexaaquacopper(II) ion leads to a distorted octahedral geometry, typically with four shorter equatorial bonds and two longer axial bonds. nih.gov This inherent structural preference influences the directionality of the coordination bonds and, consequently, the geometry of the resulting supramolecular assembly.
Ligand Design: The structure of the organic ligands (or "spacers") is crucial. The length, rigidity, and number and position of donor atoms determine the dimensionality and topology of the final network, which can range from 1D chains to 2D sheets and 3D frameworks. mdpi.comnih.govresearchgate.net
Non-Covalent Interactions: While coordination bonds form the primary structure, weaker forces are essential for stabilizing the extended assembly and dictating the packing of individual units.
Hydrogen Bonding: The aqua ligands are potent hydrogen bond donors. These interactions are critical in building the final supramolecular architecture, often linking coordination complexes or involving solvent molecules of crystallization. researchgate.net In some structures, extensive hydrogen-bonding networks involving both coordinated and lattice water molecules create higher-dimensional structures from simpler coordination units. researchgate.net
Electrostatic and van der Waals Forces: These forces also play a role in the efficient packing of molecules within the crystal. mdpi.com
Anion Influence: The counter-anion present in the reaction can have a profound effect on the final structure. Anions can coordinate to the metal center, participate in hydrogen bonding, or act as a template around which the supramolecular framework assembles. rsc.org The choice of anion can determine whether a mononuclear, dinuclear, or polymeric structure is formed. rsc.org
Research Findings on Supramolecular Assembly
Detailed research has demonstrated the versatility of copper(II) in forming diverse supramolecular architectures. Self-assembly reactions involving copper(II) ions, multifunctional organic ligands, and various anions have yielded an array of structures with different nuclearities and dimensionalities. mdpi.comnih.gov
For instance, the reaction of a copper(II) salt with 1,3-diaminopropane (B46017) and 2,6-naphthalenedicarboxylate resulted in two distinct crystalline products from the same solution: a supramolecular coordination polymer and a mononuclear complex salt. researchgate.net The formation of these different structures highlights the subtle interplay of factors governing self-assembly. In the polymeric structure, bridging water ligands play a key role, while the mononuclear complex is stabilized by extensive hydrogen bonding involving crystallization water molecules. researchgate.net
The table below summarizes key interactions and their roles in the supramolecular assembly of copper(II) complexes originating from the hexaaquacopper(II) precursor.
| Interaction Type | Role in Supramolecular Assembly | Research Example |
| Coordination Bonds | Forms the primary network by linking metal centers (nodes) with organic ligands (spacers). Dictates the fundamental topology of the assembly (e.g., 1D, 2D, 3D). | Formation of Metal-Organic Frameworks (MOFs) where ligands connect Cu(II) ions into extended structures. researchgate.net |
| Hydrogen Bonding | Stabilizes the overall architecture, links individual coordination units into higher-dimensional networks, and mediates host-guest interactions. | Bridging water ligands and hydrogen bonds involving crystallization water molecules build up the supramolecule. researchgate.net |
| π-π Stacking | Orients aromatic ligand-containing complexes, contributing to the stability and packing of the crystal structure. | Interactions between adjacent molecules in copper(II) complexes with cationic dihydro-imidazo phenanthridinium ligands lead to 1D, 2D, and 3D arrays. rsc.org |
| Electrostatic Interactions | Drives the association between charged species, such as cationic copper(II) complexes and anionic ligands or guests. | Coulombic attraction is a key factor in the binding of phosphate anions to dinuclear copper(II) macrocyclic hosts. nih.gov |
These principles of host-guest chemistry and supramolecular assembly allow for the rational design of novel materials based on the hexaaquacopper(II) ion, with potential applications in areas such as catalysis, molecular storage, and magnetism. researchgate.net
Advanced Methodologies for Characterization and Chemical Speciation
Analytical Techniques for Copper(II) Speciation in Complex Matrices
Determining the distribution of an element among its various chemical forms, known as speciation analysis, is crucial as the mobility, bioavailability, and toxicity of an element depend heavily on its specific chemical species. researchgate.net In complex matrices, a suite of sophisticated techniques is employed to identify and quantify different copper species.
Stripping voltammetry, particularly Anodic Stripping Voltammetry (ASV), is a highly sensitive electrochemical technique for determining the concentration of trace metals, including labile copper species. electrochem.org The method involves two main stages: a preconcentration or deposition step where Cu(II) is reduced and accumulated onto a working electrode (such as a hanging mercury drop electrode) at a controlled potential, followed by a stripping step where the potential is scanned, causing the deposited metal to be re-oxidized and producing a current peak whose magnitude is proportional to the concentration of the labile copper fraction. electrochem.org
A significant challenge in analyzing environmental samples, such as estuarine waters with high dissolved organic matter, is the interference from surface-active substances (SAS). nih.govfrontiersin.orgresearchgate.net These substances can adsorb onto the electrode surface, distorting the voltammetric signal. nih.govresearchgate.net To address this, an improved ASV method has been developed that involves the addition of a nonionic surfactant, Triton-X-100. nih.govfrontiersin.orgresearchgate.net This surfactant competitively inhibits the adsorption of SAS on the electrode, which improves the shape of the copper stripping peak and allows for more accurate measurements in complex matrices. nih.govresearchgate.net This refined technique has been successfully applied to determine copper speciation in samples with high dissolved organic carbon (DOC), identifying different classes of copper-binding ligands and their stability constants. nih.govfrontiersin.org For example, a study in the Arno River estuary identified two distinct classes of natural ligands. nih.govfrontiersin.org
Table 1: Copper Complexation Parameters in the Arno River Estuary Determined by ASV Data derived from a study on samples with high dissolved organic carbon, showcasing the capability of ASV to characterize natural copper-binding ligands.
| Ligand Class | Concentration Range (nM eq Cu) | Log K'CuL Range |
|---|---|---|
| L1 (Stronger Ligands) | 3.5 ± 2.9 to 63 ± 4 | 9.6 ± 0.2 to 10.8 ± 0.6 |
| L2 (Weaker Ligands) | 17 ± 4 to 104 ± 7 | 8.2 ± 0.3 to 9.0 ± 0.3 |
Source: Adapted from research on the Arno River estuary. nih.govfrontiersin.org
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful tool for elemental analysis, offering high sensitivity, a wide dynamic range, and isotopic discrimination capabilities, making it an ideal detector for speciation studies. nih.govnih.gov When coupled with separation or direct sampling techniques, it provides detailed information about the distribution and form of copper in diverse samples.
Liquid Chromatography-ICP-MS (LC-ICP-MS): This hyphenated technique combines the separation power of liquid chromatography with the sensitive and element-specific detection of ICP-MS. nih.govoup.com It is extensively used to separate and quantify different copper species in biological and environmental samples. nih.gov For instance, LC-ICP-MS methods have been developed for the rapid determination of "extractable copper" versus protein-bound copper in serum, which is critical for the diagnosis and monitoring of Wilson disease. oup.combohrium.comnih.gov This approach can achieve a sample-to-sample time of just six minutes, including automated sample preparation. nih.gov Furthermore, LC-ICP-MS is employed to track the transformation and removal of specific organic copper complexes during wastewater treatment processes. acs.org
Laser Ablation-ICP-MS (LA-ICP-MS): LA-ICP-MS enables the direct elemental analysis of solid samples with high spatial resolution. nih.govgoldschmidt.info A pulsed laser ablates a small amount of material from the sample surface, and the resulting aerosol is transported to the ICP-MS for analysis. goldschmidt.info This technique is invaluable for elemental imaging, providing maps of copper distribution in biological tissues. nih.gov It is also used for the rapid, in-situ, and high-precision measurement of copper isotope ratios in geological and archaeological materials, such as ancient copper alloys. frontiersin.orgacs.org A primary challenge for quantitative analysis is the need for matrix-matched calibration standards. goldschmidt.infothermofisher.com
Single Cell-ICP-MS (SC-ICP-MS): A cutting-edge technique, SC-ICP-MS, allows for the quantitative analysis of elements within individual cells. nih.gov A suspension of cells is introduced into the ICP-MS, where each cell is atomized and ionized, producing a distinct ion plume that is detected as a pulse. nih.gov This method has been used to measure the endogenous copper content in single cells, such as yeast and various mammalian cell lines, providing unparalleled insight into cellular metal homeostasis. nih.gov
Table 2: Comparison of Coupled ICP-MS Techniques for Copper Analysis
| Technique | Sample Type | Primary Application for Copper Analysis | Key Advantage |
|---|---|---|---|
| LC-ICP-MS | Liquid (e.g., serum, water) | Separation and quantification of soluble copper species (e.g., protein-bound, organic complexes). oup.comnih.gov | Provides quantitative speciation of distinct molecular forms. acs.org |
| LA-ICP-MS | Solid (e.g., tissues, minerals, metals) | Spatially resolved analysis and elemental imaging of copper distribution. nih.gov | Direct analysis of solid samples with minimal preparation. goldschmidt.info |
| SC-ICP-MS | Cell Suspensions | Quantification of total copper content in individual cells. nih.gov | Provides cell-by-cell elemental information, revealing population heterogeneity. nih.gov |
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique capable of transferring intact, non-volatile, and thermally labile molecules from solution into the gas phase for mass analysis. It can provide valuable information on the stoichiometry and structure of metal-ligand complexes. thermofisher.comresearchgate.net However, its application for the quantitative speciation of Cu(II) complexes, such as those with peptides, is fraught with challenges. nih.govacs.org
Research has shown that the ESI process itself can alter the solution-phase equilibrium, leading to artifacts. acs.org Several factors contribute to this issue:
Complex Dissociation: The electrospray process can induce the dissociation of metal-ligand complexes, resulting in strong signals for the unbound ligand even when it is not present in the original solution. acs.org This leads to an underestimation of the complex's stability. nih.govacs.org
Sample Acidification: The formation of ESI droplets is often accompanied by acidification, which can significantly shift the pH-dependent equilibrium of Cu(II)-peptide complex formation. nih.govacs.org
Redox Reactions: Redox-prone metal ions like Cu(II) can undergo reduction to Cu(I) in the gas phase or within the ESI source. researchgate.netnih.govacs.org The extent of this reduction can depend on instrumental parameters, complicating quantitative analysis as the oxidation state is crucial for complex stability. nih.govacs.org
Due to these potential artifacts, ESI-MS is not considered suitable for quantitative studies of Cu(II)-peptide complexes, as it may not faithfully reflect the solution equilibria. nih.govacs.org
Diffusive Gradients in Thin-films (DGT) is a passive sampling technique that provides a time-weighted average concentration of labile metal species in aquatic environments. geomar.denih.gov The DGT device consists of a binding layer (typically a Chelex-100 resin) behind a diffusive hydrogel of a well-defined thickness. nih.gov Labile species, including free copper ions ([Cu(H₂O)₆]²⁺), labile inorganic complexes, and some weakly bound organic complexes, diffuse through the gel and are sequestered by the resin. geomar.denih.gov
The measurement is dynamic because it depends on the ability of copper complexes to dissociate and release free Cu(II) as it is removed by the resin, all within the timescale of diffusion through the gel. researchgate.net This makes DGT a valuable tool for assessing the bioavailable fraction of copper, as the measured labile concentration often correlates well with bioaccumulation in aquatic organisms. nih.gov
DGT has been deployed in various environments, from freshwater rivers to coastal marine waters, to study copper speciation. acs.orggist.ac.kr Comparisons with other techniques, such as ASV, have shown high correlation, although the absolute concentrations of the labile fractions may differ due to the different operational principles of the techniques. researchgate.net The accuracy of DGT measurements can be significantly influenced by the diffusive boundary layer (DBL), an external layer at the device-solution interface, which must be accounted for in calculations. geomar.de
Table 3: DGT-Labile Copper Fractions in Natural Waters A compilation of literature data showing the percentage of the total dissolved copper concentration that is measured as labile by DGT in various freshwater environments.
| Metal | DGT-Labile Fraction (% of Dissolved) | Environment |
|---|---|---|
| Copper (Cu) | 23 ± 5% | Freshwater |
| Cadmium (Cd) | 92 ± 3% | Freshwater |
| Lead (Pb) | 64 ± 2% | Freshwater |
| Nickel (Ni) | 61 ± 3% | Freshwater |
| Cobalt (Co) | 57 ± 6% | Freshwater |
Source: Adapted from a 2009 review of DGT data. researchgate.net
The Electrochemical Quartz Crystal Microbalance (EQCM) is a highly sensitive gravimetric technique that operates in-situ to measure minute mass changes on an electrode surface during electrochemical processes. unt.eduunt.edu It combines the principles of electrochemistry with the piezoelectric properties of a quartz crystal oscillator. unt.eduosu.edu A change in the mass on the crystal's surface leads to a proportional change in its resonant frequency, allowing for mass changes on the order of nanograms to be detected in real-time. jept.de
EQCM is extensively used to study the electrodeposition and dissolution (stripping) of copper. wikipedia.orgbiolinscientific.com By simultaneously monitoring the current (charge) and the change in mass (frequency), one can determine the current efficiency of the deposition process. jept.de The technique is also invaluable for interfacial studies, such as:
Investigating the influence of additives and inhibitors, like polyethylene glycol (PEG) and chloride ions, on copper electroplating baths. researchgate.net
Studying the underpotential deposition (UPD) of copper on various substrates. unt.eduunt.edu
Monitoring corrosion processes and the formation of protective inhibitor films on copper surfaces. researchgate.net
When combined with dissipation monitoring (EQCM-D), the technique can also provide information about the viscoelastic properties (e.g., rigidity or softness) of the deposited film, offering deeper insight into the structure of the interfacial layer. nanoscience.com
Development and Validation of Robust Analytical Methods for Copper(II) Chemical Speciation
The development of robust and validated analytical methods is essential for generating reliable and comparable data on copper speciation. Robustness refers to a method's capacity to remain unaffected by small, deliberate variations in method parameters, while validation confirms that the analytical procedure is suitable for its intended purpose.
For stripping voltammetry , method development has focused on overcoming matrix interferences, particularly from organic matter in natural waters. nih.govresearchgate.net The validation of the Triton-X-100 addition method involved testing with model organic substances like fulvic acid and successful application to complex, real-world samples from the Arno River estuary, demonstrating its robustness and accuracy. nih.govfrontiersin.org
In the field of ICP-MS , a major focus for LA-ICP-MS is the development of reliable calibration strategies to compensate for the lack of certified, matrix-matched solid standards. goldschmidt.info This includes using alternative standards (e.g., NIST glass) and applying internal normalization corrections. goldschmidt.info For LC-ICP-MS, validation involves rigorous testing of linearity, accuracy, precision, and recovery. oup.com The development of fast, automated LC-ICP-MS methods for clinical samples has been validated using serum from animal models of Wilson disease, showing clear differentiation between healthy and diseased states. nih.gov
The primary challenge for ESI-MS is ensuring that the measured species reflect the solution-phase reality. nih.govacs.org Development and validation efforts in this area often involve comparing results across different instruments and experimental approaches (e.g., serial dilution vs. competition) and critically evaluating the data for potential artifacts like in-source reduction or complex dissociation. nih.govacs.org
For DGT , robust method development requires careful consideration of environmental variables. The influence of the diffusive boundary layer (DBL) is a key factor, and models have been developed to account for its effect. geomar.de Validation is typically achieved through inter-comparison studies, where DGT results are benchmarked against those from other established speciation techniques like competitive ligand exchange–adsorptive stripping voltammetry (CLE-ACSV) and geochemical models (e.g., WHAM/Model-VII) across a range of water chemistries. geomar.de
Finally, for EQCM , validation of quantitative measurements relies on calibrating the mass-frequency response. This is often done by comparing the experimentally measured mass change during an electrodeposition process to the theoretical mass calculated via Faraday's law from the total charge passed. osu.edu
Applications and Environmental/biological Relevance Mechanistic and Fundamental Aspects
Catalysis and Reaction Facilitation by Copper(II) Aqua Species
The hexaaquacopper(II) ion, [Cu(H₂O)₆]²⁺, and related copper(II) aqua species are pivotal in various catalytic processes. Their ability to facilitate a range of chemical reactions stems from the copper center's redox activity and its function as a Lewis acid.
Mechanistic Role of Copper(II) in Organic Transformations (e.g., Sandmeyer Reaction)
The Sandmeyer reaction, a cornerstone of synthetic organic chemistry for converting aryl diazonium salts into aryl halides, exemplifies the catalytic role of copper species. While traditionally catalyzed by copper(I) salts, the mechanism involves the interplay between Cu(I) and Cu(II) oxidation states. numberanalytics.combyjus.comwikipedia.org The reaction is understood to proceed through a radical-nucleophilic aromatic substitution (SRNAr) pathway. wikipedia.org
The process begins with the reduction of the aryl diazonium salt by a copper(I) species, which involves a single-electron transfer to generate an aryl radical and a copper(II) species, with the concurrent loss of nitrogen gas. numberanalytics.combyjus.comwikipedia.org The resulting aryl radical then reacts with a copper(II) halide complex. numberanalytics.com This step involves the transfer of a halogen atom from the copper(II) complex to the aryl radical, forming the final aryl halide product and regenerating the catalytically active copper(I) species. numberanalytics.combyjus.com The detection of biaryl byproducts lends support to this radical mechanism. wikipedia.org
The catalytic cycle can be summarized as follows:
Formation of Aryl Radical: ArN₂⁺ + Cu(I) → Ar• + N₂ + Cu(II) numberanalytics.com
Halogen Transfer and Catalyst Regeneration: Ar• + Cu(II)X → ArX + Cu(I)
Biomimetic Catalysis and Design of Copper-Based Enzyme Models
The prevalence of copper ions in the active sites of numerous metalloenzymes has spurred the development of synthetic copper complexes that mimic their function. ijcce.ac.irresearchgate.net These biomimetic catalysts aim to replicate the structure and catalytic activity of enzymes like catechol oxidase, phenoxazinone synthase, and superoxide (B77818) dismutase (SOD). ijcce.ac.iracademie-sciences.fr The hexaaquacopper(II) complex often serves as a fundamental building block or a reference point in the design and study of these models.
Copper-containing enzymes are crucial for a variety of biological redox reactions, including electron transfer, dioxygen binding and activation, and the oxidation of organic substrates. ijcce.ac.irjhu.edu For instance, multicopper oxidases couple the four-electron reduction of molecular oxygen to water with substrate oxidation. researchgate.net The design of functional models for these enzymes is a significant challenge in bioinorganic chemistry. researchgate.net
Researchers have successfully synthesized copper complexes that mimic the activity of catecholase, which oxidizes catechols to quinones, and phenoxazinone synthase, which is involved in the formation of phenoxazinone dyes. ijcce.ac.ir The design of these mimics often involves creating a coordination environment around the copper(II) ion that resembles the active site of the natural enzyme. ijcce.ac.ir The study of these synthetic models provides valuable insights into the mechanisms of the native enzymes and can lead to the development of efficient and selective catalysts for various chemical transformations. ijcce.ac.irchemrxiv.org
Furthermore, copper complexes have been designed to act as mimics of superoxide dismutase (SOD), an enzyme that catalyzes the dismutation of the superoxide radical into molecular oxygen and hydrogen peroxide, playing a critical role in mitigating oxidative stress. academie-sciences.frnih.gov The development of such SOD mimics is of therapeutic interest for inflammatory diseases. nih.gov These synthetic systems often involve a Cu(II)/Cu(I) redox couple, similar to the native enzyme. academie-sciences.fr
| Enzyme | Biological Function | Biomimetic Model Focus |
|---|---|---|
| Catechol Oxidase | Oxidation of catechols to quinones | Mimicking the dicopper active site to understand O₂ activation |
| Phenoxazinone Synthase | Oxidation of o-aminophenols | Reproducing catalytic activity for synthesis applications |
| Superoxide Dismutase (SOD) | Dismutation of superoxide radicals | Developing therapeutic agents to combat oxidative stress |
Fundamental Insights from Heterogeneous Catalysis and Operando Computational Modeling
The study of heterogeneous catalysis involving copper species has greatly benefited from the integration of experimental techniques with computational modeling, particularly operando computational modeling. ul.ienih.govrsc.orgresearchgate.net This approach aims to simulate the catalytic process under realistic reaction conditions, providing a more accurate picture of the active catalytic sites and reaction mechanisms. nih.govrsc.orgresearchgate.net
Traditional computational models often rely on idealized conditions, such as 0 K and ultra-high vacuum (UHV), which may not accurately represent the dynamic nature of a catalyst during a reaction. nih.govrsc.orgresearchgate.net Operando modeling, however, accounts for the influence of the chemical environment, pressure, and temperature on the catalyst's structure and reactivity. rsc.orgresearchgate.net This has been crucial in understanding the behavior of copper-based catalysts in various applications, such as the selective catalytic reduction (SCR) of nitrogen oxides (NOx) by ammonia (B1221849) over Cu-exchanged zeolites. ul.ieresearchgate.net
Computational studies have become an indispensable tool for elucidating complex reaction networks and identifying the active species in copper-catalyzed reactions. nih.govacs.org For instance, in the copper-catalyzed azide-alkyne cycloaddition (CuAAC), computational models have been instrumental in moving from early mechanistic proposals to a more detailed understanding of the catalytic cycle, which is now believed to involve dinuclear copper species. uni-heidelberg.debeilstein-journals.org Quantum-chemical studies have suggested that mononuclear aqua complexes are high-energy species and less relevant to the catalytic cycle than polynuclear copper acetylide structures. uni-heidelberg.de
The synergy between operando experiments and advanced computational methods continues to provide fundamental insights into how copper catalysts, including those derived from aqua species, function at a molecular level. nih.govrsc.orgresearchgate.net This knowledge is vital for the rational design of more efficient and robust heterogeneous catalysts. researchgate.net
Material Science and Synthesis of Advanced Functional Materials
Hexaaquacopper(II) and other hydrated copper(II) salts are fundamental precursors in the synthesis of a wide array of advanced functional materials, including coordination polymers and metal-organic frameworks (MOFs). The predictable coordination chemistry of the copper(II) ion makes it a versatile building block for constructing complex, multidimensional structures.
Hexaaquacopper(II) as Precursor for Coordination Polymers and Metal-Organic Frameworks (MOFs)
Coordination polymers (CPs) and metal-organic frameworks (MOFs) are classes of materials constructed from metal ions or clusters linked together by organic ligands. mdpi.com The hexaaquacopper(II) ion, readily available from the dissolution of copper(II) salts like copper(II) nitrate (B79036) in water or other solvents, is a common starting material for the synthesis of these materials. frontiersin.orgresearchgate.netjove.com The water molecules in the coordination sphere of the copper ion are labile and can be readily replaced by stronger-binding organic linkers during the synthesis process.
A prominent example is the synthesis of HKUST-1 (also known as Cu₃(BTC)₂), a well-studied MOF with a three-dimensional porous structure. researchgate.netmdpi.com The synthesis of HKUST-1 typically involves the reaction of a copper(II) salt, such as copper(II) nitrate hydrate, with a tricarboxylic acid linker (H₃BTC) in a suitable solvent mixture. frontiersin.orgresearchgate.net The resulting material features paddle-wheel units where two copper(II) ions are bridged by four carboxylate groups from the organic linkers. researchgate.net
The synthetic conditions, such as the solvent system, temperature, and reaction time, can be tuned to control the dimensionality and topology of the resulting coordination polymers. For example, hydrothermal synthesis using copper(II) salts and uracil-based ligands can produce one-dimensional ladder-like coordination polymers. acs.org The use of biomolecules, such as amino acids, as linkers has also been explored to create functional CPs and MOFs. mdpi.com These materials have shown potential applications in gas storage, catalysis, and as precursors for nanostructured materials. mdpi.commdpi.com
| MOF/CP Name | Copper(II) Precursor | Organic Linker | Typical Synthesis Method |
|---|---|---|---|
| HKUST-1 (Cu₃(BTC)₂) | Copper(II) nitrate hydrate | 1,3,5-Benzenetricarboxylic acid (H₃BTC) | Solvothermal/Hydrothermal frontiersin.orgresearchgate.net |
| Cu-TCPP | Copper(II) nitrate hydrate | Tetrakis(4-carboxyphenyl)porphyrin (TCPP) | Solvothermal frontiersin.org |
| Cu-MOF-74 | Copper(II) nitrate trihydrate | 2,5-dihydroxyterephthalic acid (H₂DHTP) | Solvothermal rsc.org |
| [Cu₂(UAcO)₄(4,4'-bipy)₂]n | Copper(II) source | Uracil-1-acetic acid (UAcOH) and 4,4'-bipyridine | Hydrothermal acs.org |
Crystal Growth Mechanisms and Controlled Synthesis of Copper(II) Complexes
Understanding the fundamental mechanisms of crystal growth is essential for the controlled synthesis of copper(II) complexes with desired morphologies and properties. The growth of crystals from aqueous solutions containing the hexaaquacopper(II) ion is influenced by factors such as supersaturation, pH, temperature, and the presence of additives or impurities. whiterose.ac.ukresearchgate.net
Studies on the crystallization of copper sulfate (B86663) pentahydrate, which contains the [Cu(H₂O)₄] unit as part of a more complex structure also involving coordinated water, have shown that the growth of different crystal faces can follow distinct mechanisms, such as power law or Burton-Cabrerra-Frank (BCF) mechanisms. whiterose.ac.uk The presence of other ions in the solution, like chloride, can significantly alter these growth kinetics. whiterose.ac.uk
The controlled synthesis of copper(II) complexes often relies on manipulating the reaction conditions to direct the formation of a specific product. For instance, the synthesis of different copper(II) complexes with the same ligand can sometimes yield continuous intermediate kinetic products before reaching the final thermodynamic product, with observable changes in crystal color and morphology. rsc.org The ability to isolate and structurally characterize these intermediates provides valuable insights into the reaction pathway and the evolution of the crystal structure. rsc.org
In the synthesis of cuprous oxide (Cu₂O) crystals, the reduction of a copper(II)-containing solution can lead to a variety of shapes, from cubes to octahedra and nanospheres. semi.ac.cn The final morphology is determined by the relative growth rates of different crystallographic directions, which can be controlled by parameters like reaction time, temperature, and the concentration of capping agents. semi.ac.cn Similarly, the growth of other copper-containing crystals, like ammonium (B1175870) oxalate (B1200264) monohydrate, is affected by the concentration of Cu(II) ions in the growth solution, which can either inhibit or enhance the growth rates of specific crystal faces. researchgate.net This effect is not a simple function of the free copper ion concentration but is influenced by the formation of various copper complexes in the solution. researchgate.net
Fundamental Principles of Functionalization of Advanced Materials with Copper(II) Ions
The functionalization of advanced materials with copper(II) ions is a rapidly advancing field with applications in catalysis, sensing, and biomedicine. This process leverages the coordination chemistry of copper(II) to immobilize it onto various substrates, thereby imparting new functionalities to the material. The fundamental principles of this functionalization are rooted in the interactions between the copper(II) ion and the material's surface, which can be tailored for specific applications.
One key principle involves the oxidative polymerization of catecholamines, such as dopamine, in the presence of copper(II). nih.gov This process forms a strongly adherent polydopamine coating on a wide variety of material surfaces. nih.gov During this polymerization, Cu(II) is reduced to Cu(I), which can then catalyze "click" reactions, such as the alkyne-azide cycloaddition. nih.gov This allows for the one-step, site-specific grafting of molecules of interest onto the surface. nih.gov
Another fundamental approach is the direct coordination of copper(II) ions to functional groups present on the material's surface. For porous materials like metal-organic frameworks (MOFs), the functionalization can be achieved by coordinating nitrogen donor ligands with the copper(II) metal nodes. rsc.org This weak metal-nitrogen bond allows for the subsequent exchange with guest molecules, facilitating the loading and delivery of substances like ibuprofen. rsc.org
The choice of ligands and the coordination geometry of the copper(II) complex are crucial in determining the functional properties of the modified material. For instance, in the development of fluorescent probes for Cu(II) detection, carbon dots can be functionalized with specific hydroxyl and carboxyl groups to enhance selectivity and sensitivity. scilit.com The quenching of fluorescence upon binding with Cu(II) forms the basis of the sensing mechanism. scilit.com
The table below summarizes key principles and examples of material functionalization with copper(II) ions.
| Principle | Mechanism | Material Example | Application |
| Oxidative Polymerization & In Situ Catalysis | Catecholamine polymerization reduces Cu(II) to Cu(I), which catalyzes click reactions for molecule grafting. nih.gov | Polydopamine-coated surfaces | Biomaterials, anti-biofouling, tissue regeneration nih.gov |
| Direct Coordination | Cu(II) ions coordinate to surface functional groups. rsc.org | Metal-Organic Frameworks (MOFs) | Drug delivery, adsorption, catalysis rsc.org |
| Fluorescence Quenching | Functionalized probes exhibit fluorescence changes upon binding to Cu(II). scilit.com | Carbon Dots | Selective and sensitive ion sensing scilit.com |
Environmental Chemistry: Fate, Transport, and Remediation Mechanisms of Copper(II)
The environmental chemistry of copper(II) is complex, governed by its speciation, mobility, and interactions with various environmental components. Understanding these processes is crucial for assessing its ecological impact and developing effective remediation strategies.
Environmental Fate and Transport Mechanisms of Copper Ions in Aquatic Systems
In aquatic systems, copper's fate and transport are primarily dictated by its chemical form or speciation. epa.gov While copper is an essential micronutrient, elevated concentrations of the free cupric ion (Cu²⁺) can be toxic to aquatic life. epa.gov The concentration of free Cu²⁺ is controlled by its complexation with dissolved organic matter (DOM) and inorganic ligands, as well as by partitioning to suspended particles and sediments. scirp.orgresearchgate.net
Upon entering an aquatic environment, such as through pesticide application, copper rapidly partitions to suspended particles, including algae. scirp.org A significant portion, often over 90%, can be transferred to the sediment within a couple of days. scirp.orgresearchgate.net In the sediment, copper tends to bind to less bioavailable forms, reducing its immediate risk to water column organisms. scirp.org The transport of copper within aquatic systems can be facilitated by carrier-mediated processes, where a carrier molecule binds to the copper ion and transports it across a membrane phase. mdpi.comsrce.hr This can occur via a counter-transport mechanism, exchanging copper for other ions like protons, or a co-transport mechanism. mdpi.comsrce.hr
The following table outlines the key mechanisms influencing the fate and transport of copper in aquatic environments.
| Mechanism | Description | Environmental Significance |
| Speciation | Distribution of copper among different chemical forms (e.g., free ion, inorganic complexes, organic complexes). epa.gov | Determines bioavailability and toxicity. epa.gov |
| Sorption/Partitioning | Binding of copper to suspended solids and sediment. scirp.orgresearchgate.net | Sequesters copper from the water column, reducing immediate toxicity. scirp.org |
| Carrier-Mediated Transport | Facilitated movement of copper across membranes by carrier molecules. mdpi.comsrce.hr | Influences copper mobility and distribution in the aquatic system. |
Bioremediation Mechanisms Involving Copper(II) Species
Bioremediation utilizes biological agents, such as microorganisms and plants, to remove or detoxify pollutants like excess copper(II) from the environment. nih.govmdpi.com These processes rely on a variety of mechanisms to either mobilize or immobilize copper ions.
One of the primary mechanisms is biosorption , where copper ions bind to the surface of microbial biomass. nih.goveeer.org This is often a passive process involving electrostatic interactions, ion exchange, and complexation with functional groups on the cell surface. nih.gov For example, studies with the microalga Scenedesmus almeriensis and activated sludge have shown that biosorption to protonable groups is a dominant removal mechanism. nih.gov
Bioaccumulation , in contrast, is an active process where copper is transported into the microbial cells. nih.gov However, for many microorganisms, biosorption is the more significant mechanism for copper removal. nih.gov
Bioleaching is a mobilization strategy where microorganisms, particularly bacteria, produce organic acids that can dissolve copper from contaminated solids, allowing for its recovery. nih.govresearchgate.net Conversely, bioimmobilization aims to reduce the mobility and bioavailability of copper in situ. nih.govresearchgate.net This can be achieved through processes like biomineralization, where microbial activity leads to the precipitation of copper-containing minerals. researchgate.net
Phytoremediation , the use of plants for remediation, also employs several mechanisms. mdpi.com Plants can take up copper from the soil and accumulate it in their tissues (phytoextraction) or stimulate microbial activity in the root zone that aids in remediation (phytostimulation). mdpi.comeeer.org
The table below summarizes key bioremediation mechanisms for copper(II).
| Mechanism | Description | Organism Type | Example |
| Biosorption | Passive binding of Cu(II) to the cell surface. nih.goveeer.org | Bacteria, Fungi, Algae eeer.org | Scenedesmus almeriensis removing Cu(II) via surface complexation. nih.gov |
| Bioaccumulation | Active uptake of Cu(II) into the cell. nih.gov | Bacteria, Fungi, Algae | Intracellular sequestration of copper. |
| Bioleaching | Microbial production of acids to solubilize Cu(II) from solids. nih.govresearchgate.net | Bacteria | Streptomyces albidoflavus leaching copper from electronic waste. eeer.org |
| Bioimmobilization | Microbial processes that precipitate and immobilize Cu(II). nih.govresearchgate.net | Bacteria | In situ precipitation of copper sulfides. researchgate.net |
| Phytoremediation | Use of plants to remove or stabilize Cu(II). mdpi.com | Plants | Lawn grasses accumulating copper from contaminated soil. mdpi.com |
Advanced Speciation Modeling in Natural and Engineered Environmental Systems
Predicting the environmental behavior and biological impact of copper requires accurate chemical speciation modeling. acs.orgtandfonline.com Advanced models like the Biotic Ligand Model (BLM) and the Windermere Humic Aqueous Model (WHAM) are used to calculate the distribution of copper species in aquatic systems. acs.orgacs.org These models consider the interactions of copper with various ligands, including dissolved organic matter (DOM), and competing cations. acs.orgacs.org
The BLM is particularly important for predicting copper toxicity to aquatic organisms, as it relates toxicity to the concentration of copper bound to a "biotic ligand" (e.g., fish gills). tandfonline.com The model's accuracy, however, depends on reliable data for the binding of copper to DOM. acs.org
WHAM is a widely used model for predicting metal binding to humic and fulvic acids, which are major components of DOM. acs.org Recent versions, like WHAM/Model VII, have improved descriptions of metal binding and can estimate the effects of uncertainty in binding parameters. acs.org Studies have shown that models like WHAM can accurately predict free Cu²⁺ concentrations under various conditions, which is a significant improvement over older models. acs.org
Combining modeling with analytical techniques provides a powerful approach to understanding copper speciation. For instance, liquid chromatography coupled with mass spectrometry (LC-ICPMS-ESIMS) can separate and identify specific copper-organic complexes, providing valuable data for model validation and refinement. acs.org
The table below highlights some advanced speciation models and their applications.
| Model | Description | Key Application |
| Biotic Ligand Model (BLM) | Predicts metal toxicity based on binding to a biological site of action. tandfonline.com | Setting water quality criteria for copper. acs.org |
| WHAM (Windermere Humic Aqueous Model) | Models metal binding to humic substances in DOM. acs.org | Predicting free metal ion concentrations in natural waters. acs.org |
| NICA-Donnan | Another model for ion binding to humic substances. acs.org | Simulating competitive binding of cations to DOM. acs.org |
| Visual MINTEQ | A chemical equilibrium model for calculating metal speciation in aqueous systems. acs.org | Modeling copper speciation in coastal and estuarine waters. acs.org |
Surface Adsorption Mechanisms of Copper(II) Ions on Environmental Interfaces
The adsorption of copper(II) ions onto the surfaces of minerals, organic matter, and other environmental particles is a critical process controlling its mobility and bioavailability. nih.gov This adsorption can occur through several mechanisms, including ion exchange and the formation of surface complexes. researchgate.net
Spectroscopic techniques like X-ray Absorption Fine Structure (XAFS) and Electron Paramagnetic Resonance (EPR) have provided detailed insights into these mechanisms. Studies have shown that on many mineral surfaces, such as goethite and alumina, copper(II) forms inner-sphere surface complexes , meaning it binds directly to the surface functional groups without an intervening water molecule. nih.govmdpi.com On silica, the adsorption mechanism can differ depending on the porosity of the material. On non-porous silica, adsorption is endothermic and involves dehydration of the copper ion, while within nanopores, it is exothermic and involves the formation of polynuclear copper complexes. rsc.org
The pH of the surrounding solution is a master variable controlling copper adsorption. nih.govmdpi.com As pH increases, mineral surfaces typically become more negatively charged, and the competition from protons for binding sites decreases, leading to increased copper adsorption. scielo.org.mx
Surface complexation models (SCMs) are used to quantitatively describe adsorption data. scispace.com These models can simulate the formation of different surface species, such as SOCu⁺ and SOCu(OH), and can help predict copper partitioning under various environmental conditions. mdpi.com
The table below summarizes the key adsorption mechanisms of copper(II) on environmental interfaces.
| Interface | Primary Adsorption Mechanism | Key Findings |
| Iron Oxides (e.g., Goethite) | Inner-sphere surface complexation. mdpi.com | Adsorption increases with pH; potential for hydroxo-bridged polymeric species at higher pH. mdpi.comscielo.org.mx |
| Aluminum Oxides (e.g., Alumina) | Inner-sphere surface complexation with S-O⁻ groups. mdpi.com | Adsorption is a two-step process involving proton release. mdpi.com |
| Silica | Varies with porosity: dehydration and surface complexation on non-porous silica; partial dehydration and polynuclear complex formation in nanopores. rsc.org | Confinement within pores alters the adsorption mechanism and speciation. rsc.org |
| Clay Minerals (e.g., Kaolinite) | Surface complexation, likely with aluminol sites. scispace.com | Adsorption is strongly pH-dependent; the Triple Layer Model (TLM) can effectively describe the adsorption behavior. scispace.com |
| Soil Particles/Organic Matter | Inner-sphere complexation, primarily with organic matter coatings. nih.gov | Copper is often octahedrally coordinated with oxygen atoms from organic functional groups. nih.gov |
Bioinorganic Chemistry and Fundamental Biological Role of Copper(II)
Copper is an essential trace element for virtually all living organisms, playing a critical role in a wide array of biological processes. mdpi.comnumberanalytics.com Its biological significance stems from its ability to readily cycle between the cuprous (Cu¹⁺) and cupric (Cu²⁺) oxidation states, making it an ideal cofactor for enzymes involved in redox reactions. oregonstate.edu
The bioinorganic chemistry of copper is centered on the study of cuproenzymes , where the copper ion is situated at the active site and is indispensable for the enzyme's function. niscpr.res.in These enzymes participate in fundamental processes such as:
Cellular Respiration: Cytochrome c oxidase, a key component of the electron transport chain in mitochondria, contains copper and is essential for cellular energy production. numberanalytics.comoregonstate.edu
Antioxidant Defense: Superoxide dismutase (SOD1) is a cuproenzyme that protects cells from oxidative damage by catalyzing the dismutation of superoxide radicals. numberanalytics.com
Connective Tissue Formation: Lysyl oxidase, a copper-dependent enzyme, is required for the cross-linking of collagen and elastin, which are vital for the integrity of connective tissues, bones, and blood vessels. oregonstate.edu
Iron Metabolism: Ceruloplasmin, a multi-copper oxidase found in the blood, plays a crucial role in oxidizing iron, allowing it to be transported in the body. numberanalytics.comoregonstate.edu
Neurotransmitter Synthesis: Dopamine β-hydroxylase, which synthesizes the neurotransmitter norepinephrine, is a copper-containing enzyme. numberanalytics.com
The specific function of a cuproenzyme is determined by the coordination environment of the copper ion, including the types of ligands (typically amino acid residues like histidine and cysteine), the coordination geometry, and the number of copper ions at the active site. niscpr.res.innumberanalytics.com Bioinorganic chemists often synthesize small inorganic coordination complexes that mimic the structural and functional aspects of these natural copper sites to better understand their mechanisms. niscpr.res.in
The table below lists some important cuproenzymes and their fundamental biological roles.
| Cuproenzyme | Biological Role | Key Function |
| Cytochrome c Oxidase | Cellular energy production. numberanalytics.comoregonstate.edu | Catalyzes the final step of the electron transport chain. oregonstate.edu |
| Superoxide Dismutase (SOD1) | Antioxidant defense. numberanalytics.com | Detoxifies superoxide radicals. numberanalytics.com |
| Lysyl Oxidase | Connective tissue formation. oregonstate.edu | Cross-links collagen and elastin. oregonstate.edu |
| Ceruloplasmin | Iron metabolism. numberanalytics.comoregonstate.edu | Oxidizes iron for transport. oregonstate.edu |
| Tyrosinase | Pigment formation. niscpr.res.in | Involved in the synthesis of melanin. |
| Dopamine β-hydroxylase | Neurotransmitter synthesis. numberanalytics.com | Synthesizes norepinephrine. numberanalytics.com |
Mechanistic Role of Copper(II) in Metalloenzymes and Biological Redox Processes
Copper is an indispensable trace element in nearly all living organisms, primarily due to its ability to cycle between the Cu(I) and Cu(II) oxidation states. nih.gov This redox activity makes copper a crucial cofactor in a multitude of metalloenzymes that catalyze essential biochemical reactions. nih.govbmbreports.org The Cu(II) state, a d9 ion, is particularly important in these processes. researchgate.netnumberanalytics.com
Copper-containing enzymes are vital for a range of physiological functions, including cellular respiration, antioxidant defense, neurotransmitter synthesis, and connective tissue formation. numberanalytics.comcsfarmacie.cz The catalytic functions of these enzymes are intrinsically linked to the redox cycle between Cu(I) and Cu(II), which facilitates one-electron transfer reactions. bmbreports.org This is particularly critical for processes involving molecular oxygen. bmbreports.orgnih.gov
A prime example of a copper-dependent metalloenzyme is superoxide dismutase (SOD1) , which is found in the cytoplasm and mitochondrial intermembrane space. bmbreports.orgnih.gov SOD1 catalyzes the disproportionation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂), a key step in mitigating oxidative stress. bmbreports.org In the resting state, the active site of SOD1 contains a Cu(II) ion coordinated by four histidine residues and bridged to a zinc ion by a histidyl-imidazolate ring. bmbreports.org The Cu(II) center is reduced to Cu(I) by one molecule of superoxide, which is oxidized to O₂. The Cu(I) is then re-oxidized to Cu(II) by a second superoxide molecule, which is reduced to hydrogen peroxide. bmbreports.org
Another critical copper-containing enzyme is cytochrome c oxidase (CcO) , the terminal enzyme of the mitochondrial electron transport chain. bmbreports.org CcO catalyzes the four-electron reduction of O₂ to water, a process coupled to the pumping of protons across the inner mitochondrial membrane, which generates the electrochemical gradient necessary for ATP synthesis. bmbreports.org The active site of CcO contains a binuclear center with a heme iron and a copper ion (CuB). The redox cycling of the copper ion between its +1 and +2 states is integral to the catalytic mechanism. nih.gov
The redox potential of the Cu(II)/Cu(I) couple in metalloenzymes is finely tuned by the coordination environment of the copper ion. researchgate.net The geometry of the copper binding site and the nature of the coordinating ligands (amino acid residues) modulate the redox potential to suit the specific biochemical reaction. researchgate.netresearchgate.net
The ability of copper to participate in Fenton-like reactions, where Cu(II) is reduced to Cu(I) which then reacts with hydrogen peroxide to produce highly reactive hydroxyl radicals, underscores the importance of tightly regulating intracellular copper concentrations. csfarmacie.cz While this reactivity is harnessed in some enzymatic processes, uncontrolled redox cycling can lead to oxidative damage to proteins, lipids, and DNA. nih.govcsfarmacie.cz
Interactions with Peptides and Proteins: Fundamental Binding Sites and Coordination Environment
The interaction of copper(II) ions with peptides and proteins is a fundamental aspect of its biological role. The coordination environment provided by the amino acid residues of a polypeptide chain dictates the affinity, stability, and redox properties of the resulting copper-protein complex.
The primary coordinating ligands for copper(II) in proteins are the side chains of specific amino acid residues. Histidine, with its imidazole (B134444) ring, is one of the most prevalent and strongest binding sites for Cu(II). acs.org Other important coordinating residues include cysteine (via its thiol group), methionine (via its thioether group), and the carboxylate groups of aspartic acid and glutamic acid. researchgate.netnih.gov The N-terminal amino group of a peptide can also be a significant binding site. nih.govmdpi.com
The coordination number and geometry of Cu(II) in these complexes can vary. Due to the d⁹ electronic configuration of Cu(II), it is subject to Jahn-Teller distortion, which often results in distorted octahedral or square planar geometries. numberanalytics.comacs.org These coordination environments are crucial for the function of copper-containing proteins. For instance, enzymes that utilize copper as a cofactor often have high-affinity binding sites with coordination numbers of 4 or 5 to prevent the loss of the metal ion during redox cycling. researchgate.net In contrast, copper trafficking proteins may have lower coordination numbers (2 or 3) and lower affinities to facilitate the transfer of copper to other proteins. researchgate.net
The study of copper(II) binding to peptide fragments of larger proteins provides valuable insights into the coordination chemistry within the native protein. For example, studies on peptides from the prion protein (PrP) have shown that the octarepeat region, containing multiple histidine residues, can cooperatively bind several Cu(II) ions. pnas.org Spectroscopic analyses suggest a square-planar coordination geometry for the bound copper, likely involving nitrogen ligands from the histidine imidazole rings and amide nitrogens from the peptide backbone. pnas.org Similarly, research on peptide fragments of the tau protein has identified the imidazole nitrogen of histidine as the primary metal binding site, with deprotonated amide groups also participating in coordination at higher pH. mdpi.com
The pH of the surrounding environment plays a critical role in the binding of Cu(II) to peptides and proteins. pnas.org For example, the protonation state of histidine residues is pH-dependent, and deprotonation is often required for coordination to the metal ion. pnas.org
The following table summarizes the typical coordinating residues and observed geometries for copper(II) in biological systems:
| Coordinating Residue/Group | Functional Group | Typical Coordination Role |
| Histidine | Imidazole ring | Primary and strong binding site. acs.org |
| Cysteine | Thiol group | Strong covalent interactions, often in redox-active sites. researchgate.net |
| Methionine | Thioether group | Weaker axial coordination. researchgate.net |
| Aspartic Acid | Carboxylate group | Oxygen donor, contributes to stability. nih.gov |
| Glutamic Acid | Carboxylate group | Oxygen donor, contributes to stability. nih.gov |
| N-terminal Amino Group | Amine | Important anchoring site for metal binding. mdpi.com |
| Peptide Backbone | Amide nitrogen | Can coordinate upon deprotonation, often at higher pH. mdpi.com |
Coordination Geometries of Copper(II) in Proteins
| Geometry | Description | Example |
| Distorted Square Planar | Common due to Jahn-Teller effect, with four equatorial ligands. bmbreports.org | Active site of superoxide dismutase 1 (SOD1). bmbreports.org |
| Square Pyramidal | Five-coordinate geometry. | Found in some copper-containing proteins. |
| Distorted Octahedral | Six-coordinate geometry with axial elongation due to Jahn-Teller effect. acs.org | A common coordination environment for Cu(II). acs.org |
Fundamental Chemical Principles of Ion Transport Mechanisms in Biological Systems
The transport of copper ions across biological membranes and within cells is a tightly regulated process to ensure its delivery to copper-dependent enzymes while preventing its toxic accumulation. nih.govdigitellinc.com This process involves a sophisticated network of proteins, including importers, exporters, and chaperones. nih.govnih.gov The fundamental chemical principles governing these transport mechanisms are rooted in the coordination chemistry of copper.
Copper Import and Export:
Cellular copper uptake is primarily mediated by high-affinity copper transporters, such as the Ctr1 protein in mammals. nih.gov These transporters facilitate the movement of copper across the cell membrane. The export of copper from cells is handled by P-type ATPases, such as ATP7A and ATP7B. nih.govdigitellinc.com These proteins use the energy from ATP hydrolysis to pump copper out of the cytoplasm, either for removal from the cell or for loading into the Golgi apparatus for incorporation into secreted cuproenzymes. nih.govnih.gov The selectivity of these transporters for copper over other metal ions is a critical aspect of their function, though the precise molecular mechanisms are still under investigation. digitellinc.com
Intracellular Copper Trafficking:
Once inside the cell, free copper ions are not allowed to diffuse freely due to their potential toxicity. nih.gov Instead, a system of copper chaperones binds and delivers copper to specific subcellular destinations. nih.gov These chaperones are proteins that have high-affinity copper-binding sites and can transfer the metal to their target proteins through direct protein-protein interactions.
For example, the chaperone Atox1 delivers copper to the P-type ATPases (ATP7A and ATP7B) in the secretory pathway. nih.gov The chaperone for SOD1 (CCS) delivers copper to superoxide dismutase in the cytoplasm and mitochondrial intermembrane space. nih.gov
The transfer of copper between proteins is thought to occur through a ligand exchange mechanism. The copper-binding sites in both the chaperone and the target protein come into close proximity, allowing for the direct transfer of the copper ion without its release into the free cellular environment. The thermodynamic and kinetic parameters of these interactions are finely tuned to ensure the unidirectional flow of copper to its appropriate destination. nih.gov
The coordination environment of copper in these transport proteins is crucial. The binding sites are typically composed of sulfur- and nitrogen-donating ligands from cysteine, methionine, and histidine residues. nih.govresearchgate.net These sites provide a stable coordination environment that prevents the release of the toxic free ion while also allowing for its efficient transfer to the next protein in the pathway.
The following table outlines the key protein families involved in copper transport and their fundamental roles:
| Protein Family | Function | Mechanism | Key Residues for Cu Binding |
| Ctr family (e.g., Ctr1) | Copper Import | Facilitated diffusion across the cell membrane. | Methionine, Histidine |
| P-type ATPases (e.g., ATP7A, ATP7B) | Copper Export | Active transport using energy from ATP hydrolysis. digitellinc.com | Cysteine, Histidine |
| Copper Chaperones (e.g., Atox1, CCS) | Intracellular Trafficking | Binds and delivers copper to specific target proteins via protein-protein interactions. nih.gov | Cysteine, Methionine |
| Metallothioneins | Copper Sequestration/Buffering | Binds excess copper through cysteine-rich domains. nih.gov | Cysteine |
Future Directions and Emerging Research Areas
Integration of Advanced Experimental Techniques with Multiscale Computational Methodologies
A significant frontier in understanding the hexaaquacopper(II) ion lies in the powerful synergy between advanced experimental probes and sophisticated computational models. nih.gov While techniques like Extended X-ray Absorption Fine Structure (EXAFS) and X-ray Absorption Near Edge Structure (XANES) provide critical data on bond distances and coordination geometry, they often yield ensemble-averaged information. researchgate.netacs.org Computational methods, particularly Density Functional Theory (DFT) and multiscale Quantum Mechanics/Molecular Mechanics (QM/MM) simulations, can deconstruct these averages, offering a molecular-level interpretation of the static and dynamic Jahn-Teller distortions that characterize the [Cu(H₂O)₆]²⁺ complex. nih.govnih.gov
Future research will focus on a tighter integration of these methods. For example, using experimental data from neutron diffraction and EXAFS to benchmark and refine computational models can lead to more accurate simulations of the ion's hydration structure and dynamics. researchgate.netacs.orgtandfonline.com This integrated approach is crucial for resolving long-standing debates about the precise nature of the Jahn-Teller distortion in aqueous solution—whether it manifests as a static elongation or a dynamic pseudo-rotation between different distorted configurations. researchgate.netrsc.org
Table 1: Synergistic Experimental and Computational Techniques for Hexaaquacopper(II) Analysis
| Experimental Technique | Information Provided | Computational Counterpart | Combined Insights |
|---|---|---|---|
| EXAFS/XANES | Average Cu-O bond lengths, coordination number, oxidation state. researchgate.netacs.orgresearchgate.net | DFT/QM/MM | Detailed 3D structure, interpretation of Jahn-Teller distorted geometries, and electronic structure. nih.govnih.gov |
| Neutron Diffraction | Precise location of hydrogen atoms, detailed solvent structure around the ion. tandfonline.com | Molecular Dynamics (MD) | Dynamic picture of hydration shells, hydrogen bonding networks, and solvent exchange mechanisms. |
Development of Novel In-Situ and Operando Spectroscopic and Diffraction Techniques for Dynamic Processes
Observing the hexaaquacopper(II) ion in action during chemical and electrochemical processes is a key goal for future research. The development and application of in-situ and operando techniques are paramount to achieving this. rsc.orgrsc.org These methods allow for the real-time characterization of the catalyst or material under actual reaction conditions. researchgate.netrsc.orgfrontiersin.org
For instance, operando X-ray absorption spectroscopy (XAS) can monitor changes in the oxidation state and coordination environment of copper ions as they participate in catalytic cycles or electrochemical reactions. researchgate.netrsc.orgfrontiersin.org This is particularly relevant for understanding how the initial hexaaquacopper(II) complex transforms into the active catalytic species. rsc.org Coupling these spectroscopic techniques with electrochemical measurements provides a powerful toolkit for correlating structural dynamics with reactivity and performance. Future advancements will likely involve improving the time and spatial resolution of these techniques, enabling the observation of short-lived intermediates and the mapping of active sites on catalyst surfaces. frontiersin.orgacs.org
Advancements in Theoretical Models and Force Fields for Accurate Simulation of Complex Copper(II) Systems
Classical molecular dynamics simulations of copper(II) systems are notoriously challenging due to the quantum mechanical nature of the Jahn-Teller effect. nih.govwikipedia.org Standard force fields often fail to reproduce the characteristic distorted octahedral geometry of the hexaaquacopper(II) ion. A significant area of emerging research is the development of more sophisticated theoretical models and force fields that can accurately capture this phenomenon. researchgate.net
One promising approach is the development of non-bonded "dummy atom" models for Cu²⁺. nih.gov In these models, the central copper ion is surrounded by dummy particles with partial charges, which can reproduce the Jahn-Teller distortion without the computational expense of quantum chemical calculations. nih.gov Another avenue is the creation of polarizable force fields that can adapt to changes in the electronic environment. nih.gov These advanced models are essential for accurately simulating the behavior of hexaaquacopper(II) in complex environments, such as at interfaces, in confined spaces, or within biological macromolecules. nih.govresearchgate.net
Exploration of Hexaaquacopper(II) Coordination and Reactivity in Non-Aqueous and Mixed Solvent Systems
While the aqueous chemistry of copper(II) is well-studied, its behavior in non-aqueous and mixed solvents remains a fertile ground for discovery. chemguide.co.ukrsc.org The coordinating properties of the solvent—its donor strength, steric bulk, and dielectric constant—can dramatically influence the structure and stability of the resulting copper(II) solvate complex. acs.orgresearchgate.net
EXAFS studies have shown that in sterically demanding oxygen-donor solvents like N,N'-dimethylpropyleneurea, copper(II) can be forced into a square-planar coordination, abandoning the axial ligands typical of the hexaaqua complex. acs.org In other solvents like ethylene (B1197577) glycol, ethylene glycol acts as a bidentate ligand, forming a tris-chelate complex, [Cu(EG)₃]²⁺, which also exhibits a Jahn-Teller distortion. tandfonline.com
Future work will systematically explore a wider range of solvent systems. This research is crucial for applications in organic synthesis, electrochemistry, and materials science, where non-aqueous media are common. unacademy.com Understanding how the solvent modulates the redox potential and Lewis acidity of the copper(II) ion is key to designing new catalytic systems and controlling reaction pathways.
Table 2: Coordination of Copper(II) in Various Solvents
| Solvent | Dominant Species | Typical Coordination Geometry | Key Features |
|---|---|---|---|
| Water | [Cu(H₂O)₆]²⁺ | Jahn-Teller Distorted Octahedral wikipedia.org | Strong hydration, complex hydrogen bond network. |
| Ammonia (B1221849) (excess) | [Cu(NH₃)₄(H₂O)₂]²⁺ | Tetragonally Distorted Octahedral chemguide.co.uk | Ligand exchange reaction from the aqua complex. |
| Hydrochloric Acid (conc.) | [CuCl₄]²⁻ | Tetrahedral/Distorted Tetrahedral chemguide.co.uk | Change in coordination number and geometry. |
| Ethylene Glycol | [Cu(C₂H₆O₂)₃]²⁺ | Jahn-Teller Distorted Octahedral tandfonline.com | Bidentate chelation by the solvent. |
Unraveling Complex Biological Interactions Involving Copper(II) at the Molecular Level
Copper is an essential trace element, but its dysregulation is linked to several diseases. nih.govnih.gov The hexaaquacopper(II) ion represents the starting point for copper's journey in biological systems, where it is quickly bound by proteins and other biomolecules. nih.govscispace.com A major future challenge is to unravel the molecular mechanisms of these interactions. This involves understanding how copper(II) is recognized, transported, and inserted into the active sites of metalloenzymes. nih.govresearchgate.net
Researchers are using a combination of techniques, including isothermal titration calorimetry, spectroscopy, and high-resolution structural biology, to quantify the binding affinities and characterize the coordination modes of copper(II) with peptides and proteins. nih.gov For example, studies on the interaction of Cu(II) with peptide fragments provide insight into the initial binding events that can lead to protein aggregation in neurodegenerative diseases. nih.govnih.gov Future research will focus on mapping the complete interaction networks of copper within the cell, identifying the factors that govern its speciation and reactivity, and understanding how it can induce oxidative stress through Fenton-like reactions. researchgate.netmdpi.com This knowledge is critical for developing therapeutic strategies for copper-related disorders and for designing new copper-based drugs with targeted activities. nih.govmdpi.com
Q & A
Basic Research Questions
Q. What experimental methods are essential for synthesizing and characterizing hexaaquacopper(II) complexes?
- Methodology : Hydrothermal synthesis under controlled pH and temperature is commonly employed, as demonstrated in the preparation of [Cu(H₂O)₆]Cl₂·2C₆H₁₂N₄·4H₂O . Characterization requires X-ray diffraction (XRD) to confirm crystal structure (triclinic space group P1 with unit cell parameters a = 9.321 Å, b = 9.392 Å, c = 9.426 Å) , complemented by UV-Vis spectroscopy to identify d-d transitions (e.g., λ~800 nm for octahedral Cu²⁺) and IR spectroscopy to detect O-H stretching (~3400 cm⁻¹) .
Q. How can researchers confirm the octahedral geometry of [Cu(H₂O)₆]²⁺ in solution and solid states?
- Methodology : In solution, electronic absorption spectra reveal a broad band near 800 nm, characteristic of Jahn-Teller-distorted octahedral geometry. For solid-state confirmation, single-crystal XRD analysis provides bond lengths (e.g., Cu-O distances of ~1.95–2.45 Å) and angular distortions . Pair these with electron paramagnetic resonance (EPR) to assess symmetry deviations .
Q. What are the best practices for analyzing hydrogen-bonding networks in hexaaquacopper(II) crystal structures?
- Methodology : Use XRD data to identify O-H⋯O, O-H⋯N, and O-H⋯Cl interactions, calculating bond distances (e.g., O⋯O: ~2.7–3.0 Å) and angles (∠O-H⋯O: ~150–170°) . Software like SHELXL refines hydrogen positions and thermal displacement parameters, while Mercury or VESTA visualizes 3D networks .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results for hexaaquacopper(II) complexes?
- Methodology : Cross-validate using multiple techniques. For example, if EPR suggests tetragonal distortion but XRD shows minimal elongation, re-examine sample purity (via elemental analysis) or consider dynamic effects in solution (e.g., variable-temperature NMR). Document discrepancies in supplementary materials and discuss limitations in error margins .
Q. What strategies optimize crystal structure refinement of Jahn-Teller-distorted hexaaquacopper(II) complexes using SHELXL?
- Methodology : Apply anisotropic refinement for Cu and O atoms, constrain H-atom positions using HFIX commands, and incorporate TWIN/BASF instructions for twinned crystals. Validate using R-factor convergence (<5%) and residual electron density maps. Compare bond valence sums (BVS) to confirm Cu²⁺ oxidation state .
Q. How can computational methods complement experimental studies of hexaaquacopper(II) ligand substitution kinetics?
- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) to model transition states and activation energies. Compare with experimental kinetic data (e.g., stopped-flow spectrophotometry) to validate mechanisms. Use solvent continuum models (e.g., COSMO) to simulate aqueous environments .
Q. What criteria should guide the design of experiments investigating pH-dependent stability of hexaaquacopper(II) in aqueous systems?
- Methodology : Employ the FINER framework:
- Feasibility : Use potentiometric titrations with ion-selective electrodes for real-time pH monitoring.
- Novelty : Explore non-standard pH ranges (e.g., <2 or >6) to observe protonation/deprotonation effects.
- Ethical : Avoid toxic buffer systems; opt for acetate/ammonia buffers.
- Relevance : Link findings to environmental or biological Cu²⁺ behavior .
Q. How can secondary data from crystallographic databases improve reproducibility in hexaaquacopper(II) research?
- Methodology : Cross-reference Cambridge Structural Database (CSD) entries (e.g., refcode: XXXX00) to compare bond metrics and packing motifs. Use Pearson’s χ² tests to assess statistical deviations in reported parameters. Document database search protocols to enhance methodological transparency .
Methodological Guidelines
- Data Validation : Always report R-int values, refinement residuals, and CCDC deposition numbers for XRD data .
- Ethical Reporting : Disclose any post hoc adjustments to experimental conditions (e.g., pH calibration drifts) to avoid selection bias .
- Literature Integration : Use tools like SciFinder or Reaxys to track prior studies on Cu²⁺ hydration thermodynamics, ensuring alignment with historical data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
